Product packaging for Isobutyl vinyl ether(Cat. No.:CAS No. 109-53-5)

Isobutyl vinyl ether

Cat. No.: B089885
CAS No.: 109-53-5
M. Wt: 100.16 g/mol
InChI Key: OZCMOJQQLBXBKI-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Isobutyl Vinyl Ether Research

The study of vinyl ethers and their polymerization has been a significant part of the advancement of polymer science. The observation in 1949 that this compound could be polymerized with stereoregularity was a pivotal moment, ushering in the broader study of stereochemical control in polymers, which eventually led to the development of materials like stereoregular polypropylene. researchgate.net

Early research into this compound was closely tied to the development of cationic polymerization techniques. Due to the electron-donating nature of the oxygen atom, vinyl ethers like IBVE readily undergo cationic polymerization. chemicalbook.comresearchgate.net Initial studies focused on understanding the kinetics and mechanisms of this polymerization, often employing initiators like trifluoroacetic acid. researchgate.net

The synthesis of this compound has also evolved. The primary industrial method involves the vinylation of isobutanol with acetylene (B1199291) in the presence of a catalyst, a process known as the acetylene route. chemicalbook.com Research has focused on optimizing this process through different reaction setups, such as gas-liquid and liquid-phase reactions, to improve yield and efficiency. chemicalbook.com A significant development was the creation of vinyl chloride/isobutyl vinyl ether copolymers by BASF in Germany, which demonstrated the potential for creating materials with tailored properties. chemicalbook.com

Significance of this compound in Contemporary Chemical Science

This compound continues to be a compound of considerable interest in modern chemical science due to its utility as a monomer and a building block in organic synthesis. eurochemsupplies.comgithub.com Its ability to undergo polymerization and copolymerization allows for the creation of a wide range of materials with diverse applications. chemicalbook.com

One of the most significant applications of IBVE is in the production of poly(this compound) (PIBVE) and various copolymers. PIBVE is used as a plasticizer, as well as a raw material for adhesives and paints. chemicalbook.com Copolymers of IBVE, such as those with vinyl chloride or maleic anhydride (B1165640), are used in coatings, inks, and other surface protection materials. chemicalbook.com These copolymers can offer desirable properties like flexibility, water resistance, and good adhesion. chemicalbook.combasf.com

Beyond polymerization, this compound serves as a reactive diluent in radiation-curing coatings. chemicalbook.com Its low viscosity and ability to react under UV curing conditions make it a valuable component for adjusting the properties of coating formulations. chemicalbook.com It is considered a safer alternative to some acrylate (B77674) monomers which can be carcinogenic. chemicalbook.com

In organic synthesis, the vinyl ether group of IBVE is a versatile functional group that can participate in various reactions, making it a useful intermediate for producing more complex molecules. eurochemsupplies.comsolubilityofthings.com

Current Research Landscape and Future Directions for this compound

The current research on this compound is multifaceted, focusing on improving polymerization techniques, exploring new applications, and addressing environmental considerations.

A major area of ongoing research is the development of more controlled and "living" polymerization methods for IBVE. Living cationic polymerization allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. researchgate.netresearcher.life Researchers are exploring various initiating systems, including those based on organoaluminum halides and other Lewis acids, to achieve this level of control. researchgate.netresearchgate.net Studies have also investigated the use of ionic liquids as a medium for the cationic polymerization of IBVE, which can offer advantages over traditional organic solvents. researchgate.net Furthermore, there is a growing interest in stereocontrolled polymerization to produce poly(this compound) with specific tacticities (isotactic or syndiotactic), which can lead to materials with unique properties, such as crystallinity and enhanced thermomechanical strength. worldscientific.comnih.gov

The exploration of new applications for IBVE and its polymers is another active research front. This includes its use in specialty chemicals, advanced polymers, and even in the pharmaceutical and cosmetic industries as a binder or in controlled-release formulations. archivemarketresearch.comconnectchemicals.com The demand for high-performance coatings and adhesives in sectors like automotive and construction continues to drive research into new IBVE-based materials. github.comdatabridgemarketresearch.comdatahorizzonresearch.com

Future research is also likely to focus on sustainability. This includes the development of more environmentally friendly production methods for IBVE and its polymers. archivemarketresearch.com A recent study has demonstrated a method for the chemical upcycling of poly(this compound) into small molecule feedstocks using visible light-mediated photooxidative degradation, highlighting a potential pathway for the valorization of plastic waste. rsc.org As the chemical industry moves towards greener practices, we can expect to see more research into bio-based alternatives and more efficient, waste-reducing synthetic and recycling processes for vinyl ether-based materials. github.com

Interactive Data Tables

Physical and Chemical Properties of this compound

Property Value
Chemical Formula C6H12O eurochemsupplies.com
Molecular Weight 100.16 g/mol nih.gov
Appearance Colorless liquid eurochemsupplies.com
Odor Ether-like eurochemsupplies.com
Boiling Point 90-92°C eurochemsupplies.com
Density ~0.77 g/cm³ eurochemsupplies.com
Solubility in Water Sparingly soluble eurochemsupplies.com

Key Research Findings in this compound Polymerization

Research Focus Key Finding Reference
Stereoregular Polymerization The discovery in 1949 that IBVE could be polymerized with stereoregularity opened up the field of stereochemical control in polymers. researchgate.net
Living Cationic Polymerization Living polymerization of IBVE has been achieved with various initiating systems, allowing for the synthesis of well-defined polymers. researchgate.netresearcher.life
Polymerization in Ionic Liquids Cationic polymerization of IBVE in ionic liquids can proceed in a milder manner, yielding polymers with higher molecular weight compared to organic solvents. researchgate.net
Stereocontrolled Polymerization The use of specific catalysts, such as dinuclear half-titanocenes, can control the stereoregularity of poly(this compound). worldscientific.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O B089885 Isobutyl vinyl ether CAS No. 109-53-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethenoxy-2-methylpropane
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InChI

InChI=1S/C6H12O/c1-4-7-5-6(2)3/h4,6H,1,5H2,2-3H3
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InChI Key

OZCMOJQQLBXBKI-UHFFFAOYSA-N
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Canonical SMILES

CC(C)COC=C
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Molecular Formula

C6H12O
Record name VINYL ISOBUTYL ETHER
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Related CAS

9003-44-5
Record name Isobutyl vinyl ether homopolymer
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DSSTOX Substance ID

DTXSID8029608
Record name Vinyl isobutyl ether
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Molecular Weight

100.16 g/mol
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Physical Description

Vinyl isobutyl ether appears as a clear colorless liquid. May polymerize if contaminated or subjected to heat. If polymerization take place inside a container, the container may violently rupture. Vapors are heavier than air., Liquid, Clear colorless liquid; [CAMEO]
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Record name Propane, 1-(ethenyloxy)-2-methyl-
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Flash Point

15 °F (NFPA, 2010)
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Vapor Pressure

59.5 [mmHg]
Record name Isobutyl vinyl ether
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CAS No.

109-53-5
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Synthetic Methodologies for Isobutyl Vinyl Ether

Catalytic Vinylation of Isobutanol with Acetylene (B1199291)

The vinylation reaction involves the addition of isobutanol to the triple bond of acetylene. The efficiency and methodology of this process have been optimized through various reactor technologies and process conditions. The choice between gas-liquid and liquid-phase processes depends on factors such as desired production scale (batch or continuous) and safety considerations. chemicalbook.comsci-hub.se

Gas-Liquid Reaction Processes

In gas-liquid reaction processes, gaseous acetylene is brought into contact with liquid isobutanol containing a catalyst. chemicalbook.com This method is implemented using several types of reactors, which can be adapted for either batch or continuous production. chemicalbook.comguidechem.com The key challenge in this process is ensuring efficient mass transport of the gaseous acetylene into the liquid reaction mixture. sci-hub.se

For batch production, an autoclave or a kettle-type reactor is commonly used. chemicalbook.comgoogle.com In one documented method, a stainless steel autoclave is employed for the batch production of IBVE from acetylene and isobutanol. chemicalbook.com The reaction is carried out under elevated temperature and pressure to achieve a significant conversion of the starting materials. chemicalbook.comgoogle.com This closed-reactor system has the advantage of having virtually no tail gas emissions. google.com

Table 1: Autoclave Method for Batch Production of Isobutyl Vinyl Ether An interactive data table based on research findings.

ParameterValueSource(s)
Reactor Type Stainless Steel Autoclave / Kettle Reactor chemicalbook.comgoogle.com
Production Scale Batch chemicalbook.com
Reactants Isobutanol, Acetylene google.com
Catalyst Potassium Isobutoxide / Sodium Alkoxide chemicalbook.comgoogle.com
Solvent/Additive Dimethylaniline / Xylidine (B576407) chemicalbook.comgoogle.com
Temperature 120 - 200 °C google.com
Pressure 0.4 - 0.8 MPa google.com
Reaction Time 7 hours chemicalbook.com
Isobutanol Conversion > 70% to > 90% chemicalbook.comgoogle.com
Reaction Yield > 95% google.com

For larger-scale, continuous production, reactors such as spray towers, bubble towers, and loop reactors are utilized. chemicalbook.comsci-hub.se These systems are designed to maximize the contact between the gaseous acetylene and the liquid isobutanol, allowing for an uninterrupted manufacturing process. chemicalbook.com

In a typical bubble tower process, an isobutanol solution containing the catalyst is introduced into the tower. chemicalbook.com A mixture of acetylene and a protective gas is then bubbled up from the bottom, reacting as it rises through the liquid. chemicalbook.com The reaction solution is often circulated through an external heat exchanger to manage the exothermic heat of reaction. chemicalbook.com The product, along with unreacted materials, is discharged from the top, with the unreacted acetylene being recycled back into the system. chemicalbook.com

Table 2: Continuous Bubble Tower Process for this compound Synthesis An interactive data table detailing a continuous gas-liquid process.

ParameterValueSource(s)
Reactor Type Bubble Tower chemicalbook.com
Production Scale Continuous chemicalbook.com
Catalyst Potassium Hydroxide (B78521) (12-20% in Isobutanol) chemicalbook.com
Temperature 125 - 150 °C chemicalbook.com
Pressure 0.3 - 0.6 MPa chemicalbook.com
Process Feature External circulation for heat removal chemicalbook.com
Feed/Discharge Continuous replenishment of reactants and catalyst chemicalbook.com
Recycling Unreacted acetylene gas is recycled chemicalbook.com

Liquid-Phase Reaction Processes

An alternative to the gas-liquid approach is the liquid-phase reaction process. chemicalbook.com In this method, acetylene gas is first dissolved into the liquid reaction medium (isobutanol, catalyst, and sometimes a solvent) before the mixture is introduced into the reactor. chemicalbook.com This ensures that the reaction occurs entirely in the liquid phase, which can offer better control and efficiency. chemicalbook.comguidechem.com

A notable example of a liquid-phase process is the continuous production of IBVE in a tubular reactor. chemicalbook.comguidechem.com Research from Xiamen University outlines a full liquid-phase cyclic reaction where pure acetylene is dissolved into a solution of isobutanol and potassium isobutoxide at low temperature and pressure. chemicalbook.com This saturated solution is then pressurized and fed into a tubular reactor where the reaction takes place at high pressure and temperature. chemicalbook.com This method achieves high conversion and selectivity in a very short residence time. chemicalbook.comguidechem.com The product stream is partially collected, while the remainder is recycled back to the absorption stage. guidechem.com

Table 3: Continuous Full Liquid-Phase Process in a Tubular Reactor An interactive data table summarizing a high-efficiency continuous process.

ParameterValueSource(s)
Reactor Type Tubular Reactor chemicalbook.comguidechem.com
Production Scale Continuous chemicalbook.com
Catalyst Potassium Isobutoxide (3% in Isobutanol) chemicalbook.com
Solvent N-methyl pyrrolidone (to improve solubility) chemicalbook.com
Reaction Temperature 155 °C chemicalbook.com
Reaction Pressure 6 - 8 MPa chemicalbook.com
Residence Time 260 seconds chemicalbook.com
Isobutanol Conversion 77.5% chemicalbook.comguidechem.com
IBVE Selectivity 97.3% chemicalbook.comguidechem.com

Solvents play a critical role in both gas-liquid and liquid-phase processes. In the gas-liquid autoclave method, a high-boiling-point solvent such as dimethylaniline can be used. chemicalbook.com Its purpose is to increase the reaction temperature beyond the normal boiling point of isobutanol and to reduce the alcohol's vapor pressure, which is advantageous for the reaction. chemicalbook.com Other polar solvents mentioned for this purpose include xylidine and dimethyl sulfoxide. google.com

In the full liquid-phase process, the primary challenge is dissolving a sufficient amount of acetylene gas into the liquid phase. chemicalbook.com Solvents like N-methyl pyrrolidone are added specifically to enhance the solubility of acetylene in the isobutanol solution, thereby increasing the concentration of reactants in the liquid phase and boosting the efficiency of the reaction in the tubular reactor. chemicalbook.com

Catalytic Systems in the Acetylene Route

The choice of catalyst is crucial in the synthesis of this compound from isobutanol and acetylene. chemicalbook.com The reaction involves the nucleophilic addition of the alcohol to the carbon-carbon triple bond of acetylene, a process that necessitates a basic catalyst. mdpi.comnih.gov

Alkali metal hydroxides, specifically sodium hydroxide (NaOH) and potassium hydroxide (KOH), are commonly used catalysts in the acetylene process for producing this compound. chemicalbook.com The catalytic activity of KOH has been observed to be greater than that of NaOH. chemicalbook.comguidechem.com In a typical gas-liquid reaction process using a bubble tower, an isobutanol solution containing 12–20% potassium hydroxide is used. The reaction is carried out at temperatures between 125–150 °C and a pressure of 0.3–0.6 MPa. chemicalbook.com

Alkali metal alkoxides, such as sodium alkoxide and potassium alkoxide, also serve as effective catalysts for the vinylation of isobutanol. chemicalbook.comgoogle.com The synthesis process involves the reaction of isobutanol and acetylene in the presence of these catalysts. google.com A patent describes a method where the catalyst, an alkali metal alkoxide, is used in an isobutanol solution with a concentration of 8–20%. google.com

Potassium isobutoxide, which is formed from the reaction of potassium hydroxide with isobutanol, is recognized for its high catalytic activity and is frequently used in the industrial production of IBVE. chemicalbook.comguidechem.com In a batch production process using a stainless steel autoclave, potassium isobutoxide is used as the catalyst with dimethylaniline as a solvent. This method allows the reaction to proceed at 160 °C and 0.5 MPa for 7 hours, achieving an isobutanol conversion of over 70%. chemicalbook.com

Table 1: Comparison of Catalytic Systems in the Acetylene Route

Catalyst Typical Conditions Conversion/Yield Notes
Potassium Hydroxide (KOH) 125–150 °C, 0.3–0.6 MPa in a bubble tower. chemicalbook.com - Catalytic activity is higher than NaOH. chemicalbook.comguidechem.com
Alkali Metal Alkoxides 120–200 °C, 0.4–0.8 MPa in a kettle type reactor. google.com Isobutanol and acetylene conversion >90%, synthesis yield >95%. google.com Can be continuously reused. google.com
Potassium Isobutoxide 160 °C, 0.5 MPa for 7 hours in an autoclave. chemicalbook.com Isobutanol conversion >70%. chemicalbook.com High catalytic activity. chemicalbook.comguidechem.com

Alternative Synthesis Routes for this compound

Besides the prevalent acetylene route, alternative methods for synthesizing this compound have been developed.

Reaction of Isobutanol with Vinyl Acetate (B1210297) or Vinyl Chloride

An alternative synthesis pathway involves the reaction of isobutanol with either vinyl acetate or vinyl chloride. eurochemsupplies.com This transvinylation reaction typically requires a catalyst to proceed effectively. While one source mentions the use of an acid catalyst for this reaction eurochemsupplies.com, another indicates that attempts to prepare vinyl ethers from vinyl acetate at low temperatures were made, but isolation of the vinyl ether product was unsuccessful. dtic.mil

Acid-Catalyzed Etherification

Acid-catalyzed etherification represents another route for ether synthesis. Generally, symmetrical ethers can be formed from the acid-catalyzed dehydration of primary alcohols at elevated temperatures. masterorganicchemistry.com For the synthesis of this compound specifically, the reaction of isobutanol with vinyl acetate or vinyl chloride can be facilitated by an acid catalyst, such as sulfuric acid or hydrochloric acid. eurochemsupplies.com This process involves the protonation of the alcohol, followed by a nucleophilic attack. masterorganicchemistry.com

Green Chemistry Approaches in this compound Synthesis

Traditional methods for synthesizing this compound often involve the use of acetylene, which can be energy-intensive and pose safety risks. chemicalbook.com In response, researchers are exploring greener alternatives that align with the principles of sustainable chemistry.

One promising area of research is the development of novel catalytic systems. For instance, heterogeneously catalyzed living cationic polymerization of IBVE has been achieved using iron(III) oxide (Fe₂O₃) as a solid catalyst. acs.org This method offers the advantage of a robust and environmentally benign catalyst that can be easily recovered and reused. acs.org The polymerization can proceed smoothly at moderate temperatures, and the resulting polymers exhibit narrow molecular weight distributions. acs.org

The use of aqueous media in polymerization processes is another significant step towards greener synthesis. researchgate.net Cationic polymerization of IBVE has been successfully carried out in aqueous systems (suspension, dispersion, or emulsion) using various initiating systems. researchgate.netmdpi.com While challenges such as managing exothermic reactions exist, techniques like dispersion in a mixture of water and n-hexane or emulsion polymerization can help to control thermal runaway. researchgate.net These aqueous methods reduce the reliance on volatile and often toxic organic solvents, which are a major concern in traditional chemical synthesis. mdpi.com

Furthermore, the development of sustainable thermoplastic elastomers (TPEs) has spurred innovation in the polymerization of vinyl ethers from renewable feedstocks. rsc.org Researchers have successfully synthesized ABA triblock copolymers using poly(this compound) (PIBVE) as the soft block, with hard blocks derived from renewable monomers. rsc.org This approach not only utilizes renewable resources but also creates high-value materials with desirable mechanical properties. rsc.org

The table below summarizes key findings from research into greener synthetic routes for this compound and its polymers.

Synthetic ApproachCatalyst/Initiator SystemReaction MediumKey Findings & Advantages
Heterogeneous CatalysisFe₂O₃ / IBVE-HClToluene (B28343)Environmentally benign, reusable catalyst; controlled polymerization. acs.org
Aqueous PolymerizationBF₃OEt₂Aqueous suspension/dispersionReduces use of organic solvents; efficient heat transfer in dispersion. researchgate.net
Aqueous PolymerizationCumOH/B(C₆F₅)₃/Et₂OAqueous suspension/emulsionReproducible polymerization in an air atmosphere. mdpi.com
Sustainable TPE SynthesisCationic RAFT PolymerizationNot specifiedUtilizes renewable monomers to produce high-performance TPEs. rsc.org

The ongoing research into green chemistry approaches for this compound synthesis highlights a clear trend towards more sustainable and environmentally conscious chemical production. These advancements not only address environmental concerns but also open up new possibilities for the creation of novel materials from renewable sources.

Polymerization of Isobutyl Vinyl Ether

Homopolymerization of Isobutyl Vinyl Ether

Homopolymerization of IBVE predominantly occurs through a cationic mechanism, as it forms a stable carbocation. chemicalbook.com While radical polymerization is possible, it typically results in low-molecular-weight polymers of limited commercial significance. chemicalbook.com Anionic polymerization is not a viable method for IBVE. chemicalbook.com The cationic polymerization of IBVE is known for its rapid reaction rate and high conversion, though it is sensitive to water and requires a dry environment for optimal results. chemicalbook.com

Cationic polymerization is the principal method for synthesizing high molecular weight poly(this compound). This process involves the initiation, propagation, and termination of polymer chains through carbocationic intermediates. The electron-donating isobutyl group stabilizes the propagating carbocation, facilitating the polymerization process.

A variety of initiator systems, primarily based on Lewis acids and protonic acids, have been developed to control the cationic polymerization of IBVE. These systems are crucial in determining the molecular weight, molecular weight distribution, and stereoregularity of the resulting polymer. The choice of initiator, co-initiator, solvent, and temperature all play significant roles in the polymerization process.

Cationic Polymerization

Initiator Systems and Mechanisms
Boron Trifluoride Etherate (BF3OEt2) as Co-initiator

Boron trifluoride etherate (BF3OEt2) is a commonly used co-initiator for the cationic polymerization of IBVE. chemicalbook.comrsc.org It is often used in conjunction with a proton source (initiator) to generate the initial carbocation that starts the polymerization chain.

Research has shown that BF3OEt2 can effectively initiate the polymerization of IBVE in various media, including aqueous systems. rsc.org In aqueous dispersion, using BF3OEt2 as a co-initiator, poly(this compound)s with number-average molecular weights (Mn) up to 8600 g/mol and high yields (>85%) have been synthesized. rsc.org The molecular weight distribution, however, tends to be relatively broad (Mw/Mn = 2.5–3.5). rsc.org In direct emulsion polymerization, lower molecular weight polymers (Mn ≤ 2000 g/mol ) with narrower molecular weight distributions (Mw/Mn = 2.0–2.5) are obtained in moderate yields. rsc.org Conversely, inverse emulsion polymerization can lead to higher yields (85–96%) and higher molecular weights (Mn = 4500–5500 g/mol ). rsc.org

The mechanism involves the reaction of BF3OEt2 with a proton source, such as water or an alcohol, to form a complex that protonates the IBVE monomer, creating a carbocation. This carbocation then propagates by adding to other IBVE monomers. Chain termination can occur through various mechanisms, including reaction with the counter-ion or chain transfer to the monomer.

In some systems, BF3OEt2 has been used to obtain highly isotactic poly(benzyl vinyl ether) at low temperatures, suggesting its potential for stereocontrol in vinyl ether polymerization. semanticscholar.orgacs.org However, in the case of IBVE copolymerization with p-methoxystyrene, BF3OEt2-initiated processes are described as non-living and characterized by a sharp decrease in polymer molecular weight with increasing IBVE content, indicating a transfer-dominant process. researchgate.net

Table 1: using BF3OEt2 in Aqueous Media

Polymerization Method Mn ( g/mol ) Mw/Mn Yield (%)
Aqueous Dispersion up to 8600 2.5–3.5 >85
Direct Emulsion ≤ 2000 2.0–2.5 50–60
Stannic Chloride (SnCl4)

Stannic chloride (SnCl4) is another effective Lewis acid catalyst for the cationic polymerization of this compound. chemicalbook.comarkat-usa.org It is often used in initiating systems in conjunction with a cationogen, such as the adduct of hydrogen chloride and IBVE (IBVE-HCl). epa.govspsj.or.jp

Studies have demonstrated that SnCl4 can induce living cationic polymerization of IBVE, particularly at low temperatures. arkat-usa.orgresearchgate.net For instance, living polymerization has been observed at -78°C with low concentrations of SnCl4. arkat-usa.org The use of SnCl4 in combination with the IBVE-HCl adduct in toluene (B28343) at temperatures below -30°C can produce polymers with very narrow molecular weight distributions (Mw/Mn < 1.1). spsj.or.jpresearchgate.net The living nature of the polymerization is attributed to the stabilization of the growing carbocation by the monomer itself. researchgate.net

The addition of a base can also influence the polymerization. For example, living polymerization of IBVE has been achieved with SnCl4 in the presence of bases like ethyl acetate (B1210297). google.com In some cases, a combination of Lewis acids, such as SnCl4 and EtAlCl2, has been used to accelerate the living polymerization. dntb.gov.ua

The mechanism with SnCl4 involves the activation of the C-Cl bond in the IBVE-HCl adduct to generate the propagating carbocation. The stability of this carbocation is crucial for achieving a living polymerization, where termination and chain transfer reactions are minimized.

Table 2: Cationic Polymerization of Various Vinyl Ethers Using the IBVE-HCl/SnCl4 Initiating System in Toluene at –30 °C

Monomer Time Conversion (%) Mn ( g/mol ) Mw/Mn
Ethyl vinyl ether (EVE) 5 sec 100 - ~1.1
n-Butyl vinyl ether (NBVE) 5 sec 100 - ~1.1
2-Chloroethyl vinyl ether (CEVE) 15 sec 100 18,000 1.28

Data compiled from a study by Aoshima and Yasuda (2015). spsj.or.jp

Aluminum Chloride (AlCl3)

Aluminum chloride (AlCl3) is a powerful Lewis acid used to initiate the cationic polymerization of IBVE. chemicalbook.comresearchgate.net Due to its high reactivity, controlling the polymerization initiated by AlCl3 can be challenging, often leading to rapid and exothermic reactions.

The initiating system often involves AlCl3 in combination with a co-initiator, such as an ether. researchgate.netresearchgate.net Complexes of AlCl3 with ethers of moderate basicity, like dibutyl ether, have been shown to afford polyisobutylenes with a high content of exo-olefin terminal groups. researchgate.net The structure of the ether and the reaction temperature significantly influence the selectivity of the polymerization and the properties of the resulting polymer. researchgate.netresearchgate.net

In some systems, AlCl3 is used with an initiator adduct, such as one formed from a vinyl ether and an organic acid. google.com The choice of Lewis acid from a group including AlCl3, BF3, and TiCl4 is a key aspect of the process. google.com The polymerization of anethole, a related vinyl monomer, with AlCl3 has been shown to produce high molecular weight polymers under mild conditions. x-mol.net

Trifluoroacetic Acid (TFA) Initiation

Trifluoroacetic acid (TFA) can act as a protonic acid initiator for the cationic polymerization of this compound. researchgate.netmdpi.com Studies have investigated the polymerization of IBVE initiated by TFA in solvents like 1,2-dichloroethane (B1671644) over a range of temperatures. researchgate.net

The kinetics of the reaction show that the initial rate of polymerization is proportional to the square of the IBVE concentration and the concentration of TFA, under specific concentration ratios. researchgate.net The polymers produced with TFA initiation typically have molecular weights below 4400 g/mol , with monomer transfer being the primary chain-breaking step. researchgate.net The reaction is reportedly unaffected by the presence of water when the concentration of water is less than that of TFA. researchgate.net

The proposed mechanism involves the formation of trifluoroacetate (B77799) esters solvated by the monomer as the reactive intermediates. researchgate.net In some advanced applications, an adduct of a vinyl ether with TFA can be synthesized and used as an initiator in living cationic polymerization systems, often in combination with a Lewis acid activator like EtAlCl2 and a base such as dioxane. mdpi.com However, another study noted that polymerization did not occur when using an adduct of IBVE with trifluoroacetic acid as an initiator in a specific heterogeneous system with Fe2O3. acs.org

Table 3: Activation Energies for IBVE Polymerization Initiated by TFA

Parameter Activation Energy (kJ/mol)
Rate of Reaction 34 ± 2

Data from a study by Bolza and Treloar (1980). researchgate.net

Trityl Salts (Ph3C+SbCl6-) Initiation

The use of trityl salts, such as triphenylmethyl hexachloroantimonate (Ph3C+SbCl6-), as initiators for the cationic polymerization of this compound has been a subject of detailed kinetic studies. These initiators are known for their ability to generate carbocations, which then propagate the polymerization.

Research reexamining the kinetics of IBVE polymerization initiated by Ph3C+SbCl6- in dichloromethane (B109758) (CH2Cl2) has provided significant insights. jst.go.jp By simultaneously monitoring the consumption of both the monomer and the trityl salt initiator using techniques like adiabatic calorimetry and spectrophotometry across a temperature range of -40°C to +25°C, it was observed that the initiation process is relatively slow. jst.go.jp At temperatures of 0°C and below, the initiator consumption was found to be incomplete. jst.go.jp

A detailed mechanistic study considered the initiation, propagation, transfer, and termination reactions. While initiation with triphenylmethyl hexachloroantimonate was rapid and complete under certain conditions, monomer transfer processes limited the molecular weights of the resulting poly(this compound) to the range of 2000–5000. researchgate.net

Table 1: Kinetic Parameters for this compound Polymerization Initiated by Ph3C+SbCl6- at 0°C jst.go.jp

ParameterRate ConstantActivation Energy
InitiationkᵢEᵢ
PropagationkₚEₚ
Transfer to Monomerkₜᵣ,ₘEₜᵣ,ₘ
TerminationkₜEₜ

Note: Specific values for rate constants and activation energies are dependent on the precise reaction conditions and are computed based on a unimolecular termination process.

Hydrogen Iodide/Iodine Initiating Systems

The combination of hydrogen iodide (HI) and molecular iodine (I₂) serves as a highly effective initiating system for the living cationic polymerization of this compound. This system allows for the synthesis of poly(this compound) with controlled molecular weights and narrow molecular weight distributions (MWD).

Living polymerization of IBVE has been successfully achieved using an equimolar mixture of HI and I₂ in nonpolar solvents like n-hexane at temperatures around -15°C. scielo.br The resulting polymers are nearly monodisperse, with MWD values (Mw/Mn) as low as 1.1. capes.gov.br The number-average molecular weight (Mn) of the polymers demonstrates a direct proportionality to the monomer conversion and is inversely proportional to the initial concentration of HI. capes.gov.br This linear relationship between Mn and conversion is a key indicator of a living polymerization process.

The mechanism proposes the formation of an HI-vinyl ether adduct, CH₃-CH(OR)-I. tandfonline.com The C-I bond of this adduct is then electrophilically activated by molecular iodine, facilitating the living propagation through the insertion of vinyl ether monomers. tandfonline.com Polymerization with HI alone is significantly slower than with the combined HI/I₂ system. scielo.br Interestingly, the addition of iodine to a mixture of HI and IBVE that is not actively polymerizing can initiate a rapid reaction, leading to nearly monodisperse polymers. scielo.br

Kinetic studies in nonpolar solvents at low temperatures have shown that the rate of polymerization is linearly dependent on the initial concentrations of both hydrogen iodide and iodine. capes.gov.br However, the rate appears to be independent of the monomer concentration, exhibiting apparent zero-order kinetics with respect to the monomer under these conditions. capes.gov.br

This initiating system has also been employed for the living cationic copolymerization of this compound with p-methoxystyrene, yielding random copolymers with narrow MWDs (Mw/Mn = 1.1–1.2). capes.gov.br

Table 2: Characteristics of IBVE Polymerization with HI/I₂ Initiating System capes.gov.brtandfonline.com

SolventTemperature (°C)Mw/MnObservation
n-Hexane-15≤ 1.1Living polymerization, Mn proportional to conversion. capes.gov.br
Toluene-151.1–1.2Living copolymerization with p-methoxystyrene. capes.gov.br
Methylene (B1212753) Chloride-40 to -25~1.06Monodisperse polymers obtained. tandfonline.com
Metal Halides as Catalysts (FeCl₃, GaCl₃, SnCl₄, InCl₃, ZnCl₂, AlCl₃, HfCl₄, ZrCl₄, BiCl₃, TiCl₄, SiCl₄, GeCl₄, SbCl₅)

A wide array of metal halides have been investigated as Lewis acid catalysts for the cationic polymerization of this compound. In conjunction with a suitable cationogen, such as an IBVE-HCl adduct, and in the presence of an appropriate added base (an ester or ether), many of these metal halides can induce living polymerization. researchgate.net This approach has significantly broadened the scope of catalysts available for producing well-defined poly(this compound).

Living polymerization of IBVE has been demonstrated in toluene at 0°C using a diverse range of metal chlorides, including FeCl₃, GaCl₃, SnCl₄, InCl₃, ZnCl₂, AlCl₃, HfCl₄, ZrCl₄, BiCl₃, TiCl₄, SiCl₄, GeCl₄, and SbCl₅. researchgate.netacs.org The resulting polymers consistently exhibit very narrow molecular weight distributions, with polydispersity indices (Mw/Mn) typically between 1.02 and 1.10. acs.org

A significant finding is the vast difference in polymerization activity among these Lewis acids. researchgate.net For instance, polymerizations initiated with catalysts like FeCl₃ can be completed within seconds. researchgate.net In stark contrast, those using SiCl₄ or GeCl₄ may take several weeks to proceed. researchgate.net This disparity in activity is attributed to the varying strength of the interaction between the metal halide and the propagating chloride anion and/or the basic oxygen atom of the added base. researchgate.netmdpi.com The chlorophilic or oxophilic nature of each metal halide is a determining factor in its catalytic performance. researchgate.netmdpi.com

The choice of the additive is also crucial for achieving controlled polymerization. For some metal halides, such as the pentachlorides NbCl₅ and TaCl₅, the addition of a salt like nBu₄NCl provides superior control over the reaction compared to the addition of a base. researchgate.netmdpi.com This highlights the importance of the specific combination of Lewis acid and additive to facilitate a living cationic polymerization process.

Table 3: Living Cationic Polymerization of IBVE with Various Metal Halides researchgate.netacs.org

Metal Halide (MCln)Additive TypePolymerization RateMw/Mn
FeCl₃, GaCl₃, SnCl₄Ester or EtherFast (seconds to minutes)≤ 1.1
InCl₃, ZnCl₂, AlCl₃Ester or EtherModerate≤ 1.1
HfCl₄, ZrCl₄, BiCl₃, TiCl₄Ester or EtherModerate to Slow≤ 1.1
SiCl₄, GeCl₄Ester or EtherVery Slow (weeks)≤ 1.1
SbCl₅Ester or EtherFast≤ 1.1
Alcohol/B(C₆F₅)₃/Et₂O Initiating System in Aqueous Media

The development of initiating systems capable of functioning in aqueous media represents a significant advancement in cationic polymerization, challenging the traditional requirement for strictly anhydrous conditions. The CumOH/B(C₆F₅)₃/Et₂O system has been successfully employed for the aqueous cationic polymerization of this compound for the first time. nih.gov

This polymerization can be conducted in an air atmosphere, a notable departure from the inert environments typically required for cationic polymerization. nih.gov The reaction proceeds in a reproducible manner in both suspension and emulsion systems, provided that experimental conditions such as the method of initiator addition, the use of co-solvents, and the presence of surfactants are carefully controlled. nih.gov

A key characteristic that distinguishes this aqueous system from traditional cationic polymerization is the effect of temperature. The polymerization rate in aqueous media using the B(C₆F₅)₃/Et₂O co-initiator decreases as the temperature is lowered. nih.gov It is believed that the polymerization occurs at the monomer/water interface. nih.gov

While it was generally thought that B(C₆F₅)₃ could not initiate the aqueous cationic polymerization of IBVE, recent studies have shown that its high activity can indeed promote the polymerization of active monomers like vinyl ethers in water. nih.govsemanticscholar.org Density functional theory (DFT) calculations have been used to investigate the competitive interactions between water and the alcohol with B(C₆F₅)₃, providing a theoretical basis for the proposed mechanism. nih.gov

In aqueous suspension, the polymerization is not controlled, as evidenced by the broad molecular weight distributions of the resulting polymers. mdpi.com The number of active species decreases over time. mdpi.com In emulsion systems, using surfactants like CTAB, SDBS, and NP-40, polymers with lower monomer conversion and number-average molecular weights are typically obtained compared to suspension polymerization under similar conditions. mdpi.com

Table 4: Aqueous Cationic Polymerization of IBVE with CumOH/B(C₆F₅)₃/Et₂O nih.govmdpi.com

Polymerization SystemTemperature (°C)SurfactantObservation
Suspension (in H₂O)20NoneUncontrolled polymerization, broad MWD. mdpi.com
Emulsion20CTAB, NP-40Lower conversion and Mn compared to suspension. mdpi.com
Suspension (in H₂O)-10 to 20NonePolymerization rate decreases with lower temperature. nih.gov
Heterogeneously Catalyzed Living Cationic Polymerization using Iron(III) Oxide

A significant innovation in the field is the development of heterogeneously catalyzed living cationic polymerization, with iron(III) oxide (Fe₂O₃) being a pioneering catalyst. google.com This system offers the advantages of easy catalyst removal and the potential for reuse, making it an environmentally benign and potentially industrially viable method. google.com

The living cationic polymerization of this compound using Fe₂O₃ proceeds smoothly in a heterogeneous system when conducted in the presence of an added base, such as ethyl acetate or 1,4-dioxane (B91453), and a suitable cationogen like an IBVE-HCl adduct. google.com This method yields polymers with very narrow molecular weight distributions (Mw/Mn ≤ 1.1). google.com

The robustness of this catalytic system is demonstrated by its ability to maintain living polymerization characteristics even under conditions that are typically unfavorable, such as at higher temperatures (e.g., 30°C) or in the presence of small amounts of water. google.com The number-average molecular weight (Mn) of the polymers increases in direct proportion to monomer conversion, and the MWD remains narrow throughout the reaction, confirming the living nature of the polymerization. google.com

The living character of the polymerization is further substantiated by monomer addition experiments. When a fresh feed of monomer is introduced after the initial monomer has been consumed, the polymerization resumes, and the polymer chains continue to grow, resulting in a shift to higher molecular weight while maintaining a narrow MWD. google.com This demonstrates that the catalyst retains its activity. google.com

The Fe₂O₃ catalyst, typically pre-treated by heating, is used as a solid suspended in a solvent like toluene. google.comgoogle.com After the reaction is quenched, the solid catalyst can be easily separated from the polymer solution by centrifugation. google.comgoogle.com

Table 5: Heterogeneously Catalyzed Living Polymerization of IBVE with Fe₂O₃ google.com

Added BaseTemperature (°C)Mw/MnKey Finding
Ethyl Acetate0≤ 1.1Controlled reaction, narrow MWD.
1,4-Dioxane0≤ 1.1Controlled reaction, narrow MWD.
Ethyl Acetate30≤ 1.1Living polymerization achieved at higher temperature.
Ethyl Acetate0 (with water)≤ 1.1Living polymerization proceeds in the presence of water.
Organoaluminum Halides

Organoaluminum halides, particularly ethylaluminum dichloride (EtAlCl₂), are effective co-initiators for the living cationic polymerization of this compound. acs.org The key to achieving a living process with these compounds is the addition of an excess of a Lewis base, such as an ester or an ether, to the reaction system. acs.org

In the absence of these added bases, the polymerization of IBVE initiated by systems like the IBVE-acetic acid adduct/EtAlCl₂ is not living. acs.org However, the addition of carboxylate esters (e.g., ethyl acetate) or ethers (e.g., 1,4-dioxane) allows for living polymerization to occur in nonpolar solvents like n-hexane at temperatures ranging from 0°C to as high as 70°C. acs.orgtandfonline.com

The resulting living polymers exhibit a number-average molecular weight (Mn) that increases linearly with monomer conversion. acs.org The Mn is also inversely proportional to the concentration of the initiator adduct but is independent of the EtAlCl₂ concentration. acs.org A defining characteristic of these polymers is their very narrow molecular weight distribution (Mw/Mn < 1.1). acs.org

The addition of the Lewis base significantly reduces the rate of polymerization compared to systems without the additive. acs.org The rate is also dependent on the nature of the added ester. acs.org It is proposed that the propagating cationic species is stabilized by the added base through a nucleophilic interaction with the cationic center. acs.org This stabilization suppresses termination and transfer reactions, thereby enabling the living polymerization. In contrast to isobutylene (B52900) polymerization where free electron donors can be inhibitors, an excess of these donors is required for the living polymerization of vinyl ethers with EtAlCl₂. tandfonline.com

Table 6: Living Cationic Polymerization of IBVE with EtAlCl₂ and Additives acs.orgtandfonline.com

Initiator SystemAdditiveSolventTemperature (°C)Mw/Mn
IBVE-acetic acid adduct/EtAlCl₂Ethyl Acetaten-Hexane0 - 70< 1.1
IBVE-acetic acid adduct/EtAlCl₂1,4-Dioxanen-Hexane0 - 40< 1.1
Carbon black-COOH/EtAlCl₂1,4-DioxaneToluene0 - 40Narrow
Imidazole-Based Ionic Liquids as Reaction Media

The use of imidazole-based ionic liquids as reaction media for the cationic polymerization of this compound offers distinct advantages over traditional organic solvents. rsc.org These "green solvents" are composed entirely of ions and can provide a unique environment for ionic polymerization reactions. researchgate.net

Cationic polymerization of IBVE in an ionic liquid such as 1-octyl-3-methylimidazolium tetrafluoroborate (B81430) ([omim][BF₄]) at 0°C, using an IBVE-HCl adduct as a cationogen and various co-initiators, has been thoroughly investigated. researchgate.netrsc.org Compared to polymerizations conducted in conventional organic solvents, the reaction in [omim][BF₄] proceeds with a milder exotherm. researchgate.netrsc.org This is beneficial for controlling the reaction and preventing side reactions that can be induced by sharp temperature increases.

The polymers produced in the ionic liquid medium typically have a higher molecular weight and are obtained with a higher monomer conversion. researchgate.netrsc.org However, achieving a controlled or living polymerization in these systems can be challenging due to the occurrence of side reactions like β-proton elimination. rsc.org Despite this, monomer addition experiments have confirmed the presence of long-lived propagating species. researchgate.net The introduction of a proton trap, such as 2,6-di-tert-butylpyridine (B51100) (DTBP), has been suggested as a potential strategy to achieve a more controlled polymerization. researchgate.net

The ionic environment of the liquid is believed to stabilize the propagating carbocation, contributing to the observed characteristics of the polymerization. researchgate.net While the ionic liquid itself does not appear to participate directly in the polymerization, its high polarity and ionic nature are thought to facilitate the polarization of the initiator and monomer, which can influence the controllability of the reaction. mdpi.com

Table 7: Cationic Polymerization of IBVE in Imidazole-Based Ionic Liquid [omim][BF₄] researchgate.netrsc.org

Co-initiatorTemperature (°C)Key Observations
Various Lewis Acids0Milder exotherm, higher Mn, higher conversion compared to organic solvents. researchgate.netrsc.org
Various Lewis Acids0Uncontrolled polymerization due to side reactions. rsc.org
Various Lewis Acids with DTBP0Proposed to lead to controlled polymerization. researchgate.net
Reaction Kinetics and Thermodynamics of Cationic Polymerization

The concentrations of both the monomer (IBVE) and the initiator play a crucial role in the kinetics of cationic polymerization. In a study using trifluoroacetic acid (TFA) as an initiator in 1,2-dichloroethane, the initial rate of reaction was found to be proportional to the square of the IBVE concentration and the first power of the TFA concentration, represented by the equation R₀ = k[IBVE]²[TFA]. researchgate.net This relationship holds true under specific conditions where the ratio of [IBVE]/[TFA] does not exceed 88 and the TFA concentration is within the range of 2·10⁻⁴ to 4·10⁻³ mol·l⁻¹. researchgate.net When the TFA concentration was below 1·10⁻⁴ mol/l, no polymerization was observed. researchgate.net

Conversely, an increase in initiator concentration can lead to a decrease in the molecular weight of the resulting polymer. researchgate.net In aqueous suspension polymerization using a CumOH/B(C₆F₅)₃/Et₂O initiating system, the polymerization rate of IBVE showed a slight increase with higher concentrations of CumOH. mdpi.com However, the number-average molecular weight (Mn) of the polymer decreased as the CumOH concentration increased. mdpi.com This suggests that while more initiator can speed up the reaction, it also leads to the formation of more, shorter polymer chains.

The following table summarizes the effect of initiator concentration on the polymerization of IBVE in an aqueous suspension at 20 °C.

[CumOH] (M)Monomer Conversion (%)Mn ( g/mol )
0.05~45~9000
0.10~50~7500
0.1552~6000
Data sourced from aqueous cationic polymerization studies of IBVE. mdpi.com

The dielectric constant of the solvent significantly impacts the rate of cationic polymerization of IBVE. Research has shown that the reaction rate is dependent on the solvent's dielectric constant, often in a manner that suggests a dipole-dipole interaction. researchgate.net Interestingly, some studies have reported that solvents with lower dielectric constants can lead to better polymer formation compared to those with higher dielectric constants, which may result in polymers with low molecular weights (less than 1000 g/mol ) or no polymerization at all. google.com

In a surprising turn, some initiating systems, such as TADDOL/TiCl₄, have demonstrated accelerated reaction rates with decreasing solvent polarity. rsc.org This behavior is contrary to what is typically observed in many ionic reactions and suggests a complex interplay between the solvent, initiator, and monomer. rsc.org

The activation energy provides insight into the temperature sensitivity of the polymerization rate and the resulting polymer's molecular weight. For the polymerization of IBVE initiated by trifluoroacetic acid, the activation energy of the rate was determined to be (34 ± 2) kJ·mol⁻¹. researchgate.net This positive value indicates that the rate of polymerization increases with temperature.

In contrast, the activation energy of the molecular weight was found to be negative, at - (11.9 ± 0.5) kJ·mol⁻¹. researchgate.net A negative activation energy for molecular weight is also observed in the radiation-induced polymerization of IBVE and signifies that the molecular weight of the polymer decreases as the polymerization temperature increases. rsc.org This is a common characteristic of cationic polymerizations where chain transfer and termination reactions become more prominent at higher temperatures.

Chain transfer and termination are crucial chain-breaking processes in the cationic polymerization of IBVE, often limiting the final molecular weight of the polymer. researchgate.net In polymerizations initiated by trifluoroacetic acid, monomer transfer is the primary chain-breaking step. researchgate.net The presence of long-lived species has been confirmed in some systems, although uncontrolled polymerization can occur due to β-proton elimination. rsc.org

In certain systems, such as those using pyrrole (B145914) with oxophilic acids like ZrCl₄, pyrrole acts as a transfer agent. acs.org The polymerization is initiated by adventitious water, and subsequent reactions between the propagating species and pyrrole generate HCl, which also initiates polymerization. acs.org This "initiator-like" transfer agent leads to an increase in the number of growing chains. acs.org

Termination can occur through various mechanisms, including proton transfer or chain transfer to the counterion, polymer, monomer, or solvent. nih.gov The rate of β-H elimination, a termination step, is suppressed at lower temperatures, leading to the formation of longer polymer chains. worldscientific.com

Cationic polymerization of IBVE is highly exothermic, which can lead to a dangerous phenomenon known as thermal runaway, particularly in aqueous suspension polymerization. rsc.orgresearchgate.net However, by manipulating the physical chemistry of the reaction medium, this risk can be mitigated.

Efficient heat transfer in dispersion (a mixture of water and n-hexane) and emulsion polymerization systems has been shown to significantly decrease thermal runaway. rsc.orgresearchgate.net In these systems, poly(this compound)s with number-average molecular weights (Mn) up to 8600 g·mol⁻¹ have been synthesized in high yields. rsc.orgresearchgate.net The use of diluents such as n-hexane/H₂O or toluene/H₂O can also reduce the reaction exotherm. mdpi.com

The table below illustrates the effect of the reaction medium on the polymerization of IBVE.

Polymerization TypeKey Characteristics
Aqueous SuspensionHigh exotherm observed, significant risk of thermal runaway. rsc.orgresearchgate.net
Aqueous DispersionEfficient heat transfer, decreased thermal runaway, high polymer yield (>85%), and Mn up to 8600 g·mol⁻¹. rsc.orgresearchgate.net
Direct EmulsionModerate yields (50-60%) and lower molecular weights (Mn ≤ 2000 g·mol⁻¹). rsc.orgresearchgate.net
Inverse EmulsionHigher yields (85-96%) and higher molecular weights (Mn = 4500–5500 g·mol⁻¹). rsc.orgresearchgate.net

The temperature at which the polymerization is conducted has a profound effect on the reaction rate. Generally, for cationic polymerization, a decrease in temperature leads to a slower reaction rate. For instance, in polymerizations catalyzed by dinuclear half-titanocenes, the monomer polymerized most rapidly at 25°C compared to -10°C and -30°C. worldscientific.com

However, some systems exhibit unconventional behavior. In a thermally induced cationic polymerization of IBVE in the presence of a solvate ionic liquid, the polymer yield actually increased with the polymerization temperature, with successful polymerization occurring at 100°C but not at 0°C. rsc.org Similarly, in aqueous media using a B(C₆F₅)₃/Et₂O co-initiator, the polymerization rate decreases when the temperature is lowered, which is a significant difference from traditional cationic polymerization. mdpi.comnih.gov

Conversely, with a TADDOL/TiCl₄ initiating system, the reaction was surprisingly accelerated with decreasing temperature, which suggests that the formation of dormant species may be suppressed at lower temperatures. rsc.org The isotacticity of the resulting polymers also tends to increase as the polymerization temperature is decreased. nih.govacs.org

Living Polymerization Aspects and Controlled Synthesis

Living polymerization of this compound (IBVE) represents a significant advancement in polymer chemistry, allowing for the precise synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (MWD), and controlled structures. This level of control is primarily achieved through cationic polymerization, as IBVE's electron-rich double bond readily stabilizes a growing carbocationic chain end. chemicalbook.com The key to living cationic polymerization is the suppression of irreversible chain transfer and termination reactions that are prevalent in conventional cationic systems. This is typically accomplished by stabilizing the propagating carbocation.

Various initiating systems have been developed to achieve living polymerization of IBVE. A notable early example is the combination of hydrogen iodide (HI) and iodine (I₂), which, in a nonpolar solvent like n-hexane, produces poly(this compound) (PIBVE) with a nearly monodisperse MWD (Mₙ/Mₙ ≤ 1.1). acs.org In this system, the number-average molecular weight (Mₙ) increases linearly with monomer conversion. acs.org Another effective approach involves using a cationogen, such as the adduct of IBVE and acetic acid (IBVE-AA), in conjunction with a Lewis acid. google.com The stability of the propagating species is often enhanced by the addition of a Lewis base. osaka-u.ac.jp

More recent developments have expanded the range of Lewis acids that can be used. It has been demonstrated that a wide variety of metal halides (e.g., from Fe, Ga, Sn, Al, Ti) can induce living polymerization when paired with an appropriate added base. acs.org The choice of Lewis acid and additive is crucial, as their interaction strength and chlorophilic or oxophilic nature significantly influence the polymerization rate and control. acs.orgresearchgate.net

A hallmark of living polymerization is the ability to produce polymers with a narrow molecular weight distribution (MWD), often quantified by the polydispersity index (PDI or Mₙ/Mₙ). For truly controlled systems, PDI values are typically close to 1.0. In the living cationic polymerization of IBVE, achieving a narrow MWD hinges on ensuring that the rate of initiation is fast relative to the rate of propagation and that chain-breaking reactions are eliminated.

Several systems have proven effective in producing PIBVE with low PDI values.

HI/I₂ System: The hydrogen iodide/iodine initiating system in nonpolar solvents like n-hexane or toluene can produce PIBVE with PDI values as low as 1.1–1.2. researchgate.net

Lewis Acid/Base Systems: The combination of a Lewis acid (e.g., EtAlCl₂) with an initiator adduct [e.g., 1-(isobutoxy)ethyl acetate] in the presence of a large excess of an added Lewis base, such as ethyl acetate or 1,4-dioxane, is highly effective. osaka-u.ac.jp This approach stabilizes the propagating carbocations through nucleophilic interaction, yielding well-defined polymers with very narrow MWDs (PDI < 1.1) even at relatively high temperatures like 40°C. osaka-u.ac.jp

Electrophilic Selenium Reagents: A system using electrophilic selenium reagents as initiators and pentacarbonylbromomanganese (Mn(CO)₅Br) as a catalyst has been shown to produce poly(vinyl ether)s with narrow MWDs (PDI < 1.2) under ambient conditions. rsc.org

TADDOL/TiCl₄ Systems: By tuning the aryl substituents on α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL) ligands in a TADDOL/TiCl₄ initiating system, PIBVE with narrow MWDs (PDI = 1.1–1.4) can be synthesized. rsc.orgrsc.org

The table below summarizes various initiating systems and the corresponding PDI values achieved for the polymerization of IBVE.

Initiating SystemSolventTemperature (°C)AdditivePDI (Mₙ/Mₙ)
HI/I₂n-Hexane-15None≤ 1.1
1-(isobutoxy)ethyl acetate / EtAlCl₂Hexane0Ethyl Acetate1.1 - 1.2
IBVE-HCl adduct / Various MClₙToluene0Ester or Ether-
Electrophilic Selenium Reagent / Mn(CO)₅Br-Room Temp-< 1.2
TADDOL / TiCl₄-0 to -78None1.1 - 1.4

Living polymerization provides unparalleled control over the number-average molecular weight (Mₙ) of the resulting polymer. In an ideal living system, the Mₙ increases linearly with the conversion of the monomer and is determined by the initial molar ratio of the monomer to the initiator. acs.orgresearchgate.net This predictability allows for the synthesis of polymers with precisely targeted molecular weights.

This control extends beyond simple linear homopolymers to more complex polymer architectures.

Block Copolymers: The living nature of the propagating chain end allows for sequential monomer addition. After the polymerization of IBVE is complete, a second monomer can be introduced to the system to create well-defined block copolymers. For instance, poly(styrene)-b-poly(this compound) copolymers have been synthesized by using a poly(styrene) macro-initiator for the living cationic polymerization of IBVE. rsc.org

Star-Shaped Polymers: Star-shaped polymers can be synthesized by reacting living PIBVE chains with a divinyl compound, which acts as a linking agent. nih.gov For example, living PIBVE prepared with a cationogen/EtAlCl₂ system can be reacted with 1,4-cyclohexanedimethanol (B133615) divinyl ether to produce star-shaped polymers with a quantitative yield and a narrow MWD (PDI = 1.1–1.2). nih.gov The number of arms in the star polymer can be controlled, with reported values ranging from 9 to 44. nih.gov

The ability to control both molecular weight and architecture opens up possibilities for creating novel materials with tailored properties for specific applications.

The tacticity, or stereochemical arrangement of the pendant groups along the polymer backbone, profoundly influences the physical and mechanical properties of the polymer. Commercially available PIBVE is typically atactic and amorphous, resulting in a viscoelastic fluid at room temperature. chemrxiv.org However, producing isotactic PIBVE, where the isobutyl groups are all on the same side of the polymer chain, can lead to semi-crystalline materials with enhanced thermal and mechanical properties, including melting points above 110°C. chemrxiv.org

Significant research has focused on catalyst-controlled stereoselective cationic polymerization of vinyl ethers. nsf.gov This approach aims to override the conventional chain-end control and impose a specific stereochemistry during monomer addition.

Key findings in the stereoselective polymerization of IBVE include:

Chiral Counterions: The design of chiral counterions that create a specific stereochemical environment at the propagating chain end has proven to be a general method for producing a range of isotactic poly(vinyl ether)s with high degrees of stereoregularity. nsf.gov

Titanium-Based Lewis Acids: Certain titanium-based Lewis acids, particularly when combined with chiral ligands, are effective in producing highly isotactic PIBVE. nsf.gov A phenoxide-ligated titanium complex has been reported to achieve 92% meso diads (%m) in IBVE polymerization. nsf.gov

TADDOL Ligands: The TADDOL/TiCl₄ initiating system allows for the simultaneous control of molecular weight and stereoregularity. rsc.orgrsc.org By carefully selecting the aryl substituents on the TADDOL ligand and adjusting the polymerization temperature, PIBVE with relatively high isotacticity (m values of 80–90%) can be achieved. rsc.orgrsc.org

Photocontrolled Polymerization: A novel approach using a chiral ion pair photoredox catalyst has enabled photocontrolled cationic polymerization with high isotactic selectivity (up to 91% m). chemrxiv.org

The table below shows examples of initiating systems used for stereoselective polymerization of IBVE and the resulting tacticity.

Initiating SystemTemperature (°C)Tacticity (% meso diads)
Phenoxide-ligated Titanium Complex-92%
TADDOL/TiCl₄ (with H- and Me-TADDOL)0~80%
TADDOL/TiCl₄ (with CF₃-TADDOL)-78~87%
Chiral Ion Pair Photoredox Catalyst-up to 91%

Additives, particularly Lewis bases, play a crucial role in establishing and maintaining the living character of the cationic polymerization of IBVE. Their primary function is to stabilize the highly reactive propagating carbocation, thereby suppressing unwanted side reactions like chain transfer and termination.

Commonly used additives and their roles include:

Lewis Bases (Electron Donors): Ethers (e.g., 1,4-dioxane), esters (e.g., ethyl acetate), and sulfides (e.g., dimethyl sulfide) are frequently used. google.comosaka-u.ac.jpnii.ac.jp They stabilize the carbocation through nucleophilic solvation. The basicity of the added base is a critical factor; a stronger base can slow down or even inhibit polymerization, while a weaker base may not provide sufficient stabilization. google.com The choice of base must be carefully matched with the Lewis acid catalyst. acs.org

Salts: The addition of salts with a common counter-anion (e.g., nBu₄NCl) can suppress the dissociation of the propagating species into free ions through the common ion effect. acs.org This helps to maintain a less reactive, ion-paired state, which is conducive to a controlled polymerization. For certain Lewis acids, such as NbCl₅ and TaCl₅, the addition of a salt provides superior control over the addition of a base. acs.orgresearchgate.net

Proton Traps: While not explicitly detailed in the provided context, proton traps (sterically hindered, non-nucleophilic bases) are often used in cationic polymerization to scavenge stray protons that could initiate uncontrolled polymerization, thus improving the "livingness" of the system.

The strategic use of these additives allows for the living polymerization of IBVE across a range of temperatures and with a wide variety of Lewis acid catalysts, broadening the scope and applicability of this controlled polymerization technique. osaka-u.ac.jpacs.org

Free-Radical Polymerization

While this compound is highly susceptible to cationic polymerization, it polymerizes slowly via a free-radical mechanism. chemicalbook.com The resulting polymers are typically of low molecular weight and have limited commercial significance. chemicalbook.com The process is initiated by compounds that can generate free radicals upon decomposition, usually induced by heat or light. fujifilm.com

The initiation of free-radical polymerization requires a source of free radicals. For IBVE, several classes of initiators can be used, although the efficiency is generally low. chemicalbook.com

Azobisisobutyronitrile (AIBN): AIBN is a common, thermally activated azo initiator. fujifilm.com Upon heating, it decomposes to produce nitrogen gas and two cyanoisopropyl radicals, which then initiate polymerization. Azo initiators are often preferred for their predictable, first-order decomposition kinetics and because they are less susceptible to induced decomposition compared to peroxides. fujifilm.com

Peroxides: Organic peroxides, such as dibenzoyl peroxide (BPO), are another class of thermal initiators. google.com They contain a weak oxygen-oxygen bond that cleaves homolytically upon heating to form two radicals. The reactivity of peroxides can be sensitive to the solvent and monomer type. fujifilm.com

Redox Systems: Redox initiation systems consist of an oxidizing agent and a reducing agent. cmu.edu This pairing generates radicals through a one-electron transfer reaction, often allowing for polymerization to occur at much lower temperatures (even below 0°C) than with thermal initiators alone. cmu.edu A classic example is the Fenton reagent (hydrogen peroxide and an iron(II) salt). Redox systems are particularly important in industrial emulsion polymerizations. cmu.edu For vinyl monomers, various redox pairs have been studied, including persulfates with mercaptans or metal ions. cmu.edu

Formation of Low-Molecular-Weight Polymers

The polymerization of this compound (IBVE) can proceed through different mechanisms, leading to polymers with varying molecular weights. While high-molecular-weight polymers have significant commercial applications, the formation of low-molecular-weight polymers is also a notable aspect of its chemistry.

When subjected to free-radical initiators like azobisisobutyronitrile or peroxides, this compound polymerizes at a slow rate, yielding low-molecular-weight polymers that are not typically of commercial interest. uychem.com The electron-rich double bond in the IBVE monomer makes it susceptible to cationic polymerization, which proceeds at a much faster rate. chemicalbook.com However, under certain controlled conditions, cationic polymerization can also be tailored to produce low-molecular-weight poly(this compound).

For instance, the cationic polymerization of IBVE in aqueous media has been studied to control the reaction and the resulting polymer size. rsc.org In a direct emulsion system using specific surfactants, polymers with a low number-average molecular weight (Mn) of up to 2000 g/mol and a relatively narrow molecular weight distribution (Mw/Mn = 2.0–2.5) have been synthesized in moderate yields. researchgate.net Similarly, using certain co-initiators like H3PW12O40 and its salts in an inert atmosphere can produce low-molecular-weight poly(IBVE)s with Mn values ranging from 1200 to 4500 g/mol . researchgate.net

The study of polymerization initiated by trifluoroacetic acid also revealed the formation of low-molecular-weight polymers, with molecular weights under 4400. researchgate.net In this system, monomer transfer is the primary chain-breaking step, which limits the growth of the polymer chain. researchgate.net

Table 1: Synthesis of Low-Molecular-Weight Poly(this compound) in Aqueous Media

Polymerization Method Co-initiator/Surfactant Number-Average Molecular Weight (Mn) (g/mol) Molecular Weight Distribution (Mw/Mn) Yield
Direct Emulsion BRIJ®98 researchgate.net ≤ 2000 researchgate.net 2.0–2.5 researchgate.net 50–60% researchgate.net
Inverse Emulsion - 4500–5500 rsc.org - 85–96% rsc.org
Aqueous Dispersion BF3OEt2rsc.org up to 8600 rsc.orgresearchgate.net 2.5–3.5 rsc.orgresearchgate.net >85% rsc.orgresearchgate.net
Aqueous Media H3PW12O40 and salts researchgate.net 1200–4500 researchgate.net - -

Data sourced from multiple research findings.

Copolymerization of this compound

This compound readily copolymerizes with a variety of other monomers, leading to the creation of materials with specialized properties for diverse applications. uychem.com Its ability to undergo copolymerization with monomers like vinyl chloride and maleic anhydride (B1165640) has been extensively researched.

Copolymerization with Vinyl Chloride

The copolymerization of this compound with vinyl chloride is a commercially significant process that yields resins with unique and desirable properties.

The synthesis of vinyl chloride/isobutyl vinyl ether (VC/IBVE) copolymers is often carried out via a batch emulsion polymerization process. researchgate.net This method involves using an initiator system, such as Na₂SO₃/(NH₄)₂S₂O₈/CuSO₄, and an emulsifier like sodium dodecyl sulfonate. researchgate.net Research has shown that as the proportion of this compound in the initial monomer feed increases, the rate of polymerization and the intrinsic viscosity of the resulting copolymer tend to decrease. researchgate.net However, the composition of the copolymer remains relatively consistent at polymerization levels below 70%. researchgate.net The rate of this copolymerization is influenced by factors such as temperature and the concentration of the initiator system. researchgate.net Emulsion copolymerization is a well-established technique for producing various vinyl chloride copolymers. tandfonline.com

The resulting product of this copolymerization is a resin commonly known as VC-IBVE resin. chemicalbook.com First developed by BASF in Germany, this resin is typically produced from a monomer mixture of 75% vinyl chloride and 25% this compound. uychem.comchemicalbook.com The final product is a white powder with a chlorine content of approximately 44%. uychem.comchemicalbook.com

The incorporation of the flexible isobutyl ether side chains into the polymer structure imparts good internal plasticity, flexibility, and miscibility. uychem.comchemicalbook.com This internal plasticization means that the resin can form a flexible coating without the need for external plasticizers, which can migrate out over time and cause brittleness. chembk.com The ether bonds in the copolymer also contribute to excellent adhesion on a variety of substrates, including metals like aluminum and zinc. chembk.com

VC-IBVE resin exhibits strong resistance to water, stains, light, aging, and various chemicals. uychem.comchemicalbook.com It is soluble in aromatic hydrocarbons, esters, and ketones. chembk.commade-in-china.com Due to these properties, it is widely used in applications such as anti-corrosion coatings, marine paints, and as a binder in advanced inks. uychem.comchembk.comunilongmaterial.com

Table 2: Properties of VC-IBVE Resin

Property Description
Composition ~75% Vinyl Chloride, ~25% this compound uychem.comchemicalbook.comhblgchem.com
Appearance White powder uychem.comchemicalbook.com
Chlorine Content ~44% uychem.comchemicalbook.com
Particle Size 0.4 - 1.6 μm uychem.comchemicalbook.com
Key Characteristics Good internal plasticity, flexibility, adhesion, water and chemical resistance. uychem.comchemicalbook.comchembk.com
Solubility Soluble in aromatic hydrocarbons, esters, ketones. chembk.commade-in-china.com

Data sourced from multiple research findings.

Copolymerization with Maleic Anhydride

The copolymerization of this compound with maleic anhydride is another significant area of study, leading to the formation of alternating copolymers with interesting properties and potential applications.

This compound and maleic anhydride are known to undergo radical copolymerization to form a 1:1 alternating copolymer across a wide range of monomer compositions. researchgate.nettandfonline.com This alternating behavior is attributed to the formation of a donor-acceptor complex between the electron-donating this compound and the electron-accepting maleic anhydride. researchgate.nettandfonline.com This complex has been identified through spectroscopic methods, showing an absorption maximum at 273 nm in chloroform. tandfonline.comtandfonline.com

The rate of this copolymerization is influenced by the monomer feed ratio and the total monomer concentration. researchgate.nettandfonline.com Studies have shown that the maximum rate of copolymerization does not necessarily occur at a 1:1 monomer feed ratio, suggesting that both the free monomers and the donor-acceptor complex participate in the propagation reactions. tandfonline.com The copolymerization is typically carried out in the absence of water to prevent the hydrolysis of maleic anhydride. google.com The resulting IBVE-MA copolymer has shown potential as a polymer additive, for instance, to improve the flexibility of polyvinyl alcohol. chemicalbook.comtandfonline.com

Influence of Monomer Feed Ratio, Initiator Concentration, and Temperature

The conditions under which polymerization occurs significantly affect the characteristics of the resulting polymer. Key factors include the ratio of monomer to initiator, the concentration of the initiator, and the reaction temperature.

In the living cationic polymerization of this compound, the number-average molecular weight (M̄n) of the resulting poly(IBVE) demonstrates a direct proportionality to the monomer conversion. researchgate.net Furthermore, the M̄n is inversely proportional to the initial concentration of the hydrogen iodide (HI) initiator when using a hydrogen iodide/iodine (HI/I2) initiating system. researchgate.net This relationship allows for precise control over the polymer's molecular weight.

Studies on the copolymerization of this compound with other monomers, such as maleic anhydride, have also highlighted the influence of these parameters. Research indicates that the feed ratio of the monomers, the concentration of the initiator, and the reaction temperature all play a role in the copolymerization process. tandfonline.comtandfonline.comresearchgate.net For instance, in the emulsion copolymerization of vinyl chloride and this compound, the polymerization rate was observed to increase with higher polymerization temperatures and greater concentrations of the initiator system. researchgate.net Conversely, the intrinsic viscosity of the resulting copolymer decreased as the polymerization temperature rose. researchgate.net

The following table summarizes the general influence of these factors on the polymerization of this compound:

ParameterInfluence on Polymerization
Monomer Feed Ratio Affects copolymer composition and can influence polymer molecular weight in non-living systems. researchgate.net
Initiator Concentration Inversely proportional to the number-average molecular weight (M̄n) in living polymerizations. researchgate.net Higher concentrations generally lead to increased polymerization rates. researchgate.net
Temperature Higher temperatures typically increase the polymerization rate but can decrease the intrinsic viscosity and affect stereoregularity. researchgate.netacs.org
Donor-Acceptor Complex Mechanism

The polymerization of this compound can also proceed through a donor-acceptor complex mechanism. This mechanism involves the formation of a complex between an electron-donor monomer, like this compound, and an electron-acceptor molecule. cmu.edu

Spectroscopic analyses have revealed the formation of a donor-acceptor complex between this compound and certain photocatalysts in the ground state. nih.gov These complexes are believed to be crucial in the activation step of photocontrolled cationic polymerization. nih.gov For example, the maleic anhydride-diethyl ether complex has been shown to initiate the cationic polymerization of this compound. cmu.edu This initiation is thought to occur through the interaction of the electron-rich vinyl ether with the electron-deficient acceptor molecule.

The involvement of donor-acceptor complexes is also implicated in the copolymerization of IBVE with monomers like tetrafluoroethylene (B6358150) (TFE). acs.org While a charge transfer complex (CTC) has not been definitively shown for the TFE/iBuVE system, it does exhibit acceptor-donor behavior. acs.org This interaction is one of the proposed mechanisms to explain the alternating addition of monomers in copolymerization. acs.org

Copolymerization with p-Methoxystyrene

The copolymerization of this compound with p-methoxystyrene (pMOS) has been explored to create both random and block copolymers with tailored properties.

Living cationic copolymerization of this compound and p-methoxystyrene has been successfully achieved using a hydrogen iodide/iodine (HI/I2) initiator system at -15°C in nonpolar solvents like carbon tetrachloride and toluene. researchgate.net In this system, this compound exhibits higher reactivity and reacts faster than p-methoxystyrene. researchgate.net The resulting random copolymers possess a nearly monodisperse molecular weight distribution (MWD), with Mw/Mn values typically between 1.1 and 1.2. researchgate.net A key feature of this living copolymerization is that the number-average molecular weight (Mn) of the copolymers increases proportionally with the total monomer conversion and is largely independent of the monomer feed ratio. researchgate.net This contrasts with conventional cationic copolymerization using initiators like boron trifluoride etherate, where the polymer molecular weight decreases significantly with an increasing this compound content in the feed. researchgate.net

The synthesis of block copolymers of this compound and p-methoxystyrene has been accomplished through sequential monomer addition in a living cationic polymerization system. researchgate.net By first polymerizing p-methoxystyrene to completion using an iodine initiator in a nonpolar solvent at low temperatures, a living poly(p-methoxystyrene) chain is formed. researchgate.net The subsequent addition of this compound to this system initiates the polymerization of the second block, resulting in the formation of a poly(pMOS-b-IBVE) block copolymer. researchgate.net The success of this block copolymerization relies on maintaining the living nature of the poly(pMOS) propagating species. researchgate.net Amphiphilic block copolymers of p-methoxystyrene and this compound have also been synthesized using a hydrogen iodide/zinc iodide (HI/ZnI2) initiating system. researchgate.net

Copolymerization with Methyl Vinyl Ether

The copolymerization of this compound (IBVE) with methyl vinyl ether (MVE) has been demonstrated to proceed via a 'living' cationic mechanism. This process was successfully carried out at 0°C in toluene, utilizing an initiating system composed of 1,1-diethoxyethane, trimethylsilyl (B98337) iodide, and zinc iodide. researchgate.net

Under these conditions, the monomer reactivity ratios were determined to be r(IBVE) = 1.08 and r(MVE) = 0.43. researchgate.net The properties of the resulting copolymers can be tuned by adjusting the monomer composition. For example, the incorporation of just 6 mol-% of IBVE units into copolymers with a molar mass of 3000-7000 g/mol was found to lower the lower critical solution temperature (LCST) of poly(MVE) in a 0.25 wt.-% aqueous solution from around 37°C to 10°C. researchgate.net

Block copolymers of poly(methyl vinyl ether) (PMVE) and poly(this compound) (PIBVE) have also been synthesized through living cationic polymerization with sequential monomer addition. researchgate.net These block copolymers exhibit thermo-adjustable hydrophilic/hydrophobic properties. researchgate.net

The table below summarizes the monomer reactivity ratios for the copolymerization of IBVE and MVE.

Monomer 1 (M1)Monomer 2 (M2)r1 (IBVE)r2 (MVE)
This compoundMethyl Vinyl Ether1.080.43

Copolymerization with 2,3-Dihydrofuran (B140613)

The cationic copolymerization of vinyl ethers, including this compound (iBVE), with 2,3-dihydrofuran (DHF) has been investigated to understand monomer distribution and reactivity. tandfonline.comtandfonline.com The reactivity ratios for this copolymerization have been determined using the extended Kelen-Tüdós method, which is suitable for high monomer conversion. tandfonline.comtandfonline.com

The study explored the influence of various factors on the monomer reactivity ratios, including the choice of solvent (hexane and toluene), temperature (0, -20, and -40 °C), and the type of Lewis acid initiator (SnCl4 and TiCl4). tandfonline.comtandfonline.com The results indicated that in all tested conditions, the two monomers were randomly distributed along the copolymer chain. tandfonline.comtandfonline.com This research provides a basis for synthesizing copolymers of vinyl ethers and 2,3-dihydrofuran with controlled microstructures. tandfonline.comtandfonline.com Furthermore, these copolymers have been utilized as building blocks for sustainable thermoplastic elastomers, with poly(2,3-dihydrofuran) serving as the hard block and poly(this compound) as the soft block. rsc.orgdigitellinc.com

Reactivity Ratios and Solvent Effects

In the cationic copolymerization of this compound (IBVE) with other monomers, such as 2,3-dihydrofuran (DHF), the reactivity ratios are crucial for understanding the resulting copolymer's microstructure. tandfonline.com These ratios are significantly influenced by the solvent used during polymerization. tandfonline.com

A study investigating the copolymerization of IBVE and DHF using tin(IV) chloride (SnCl₄) as the Lewis acid at -40°C revealed distinct differences in reactivity based on the solvent. tandfonline.com In toluene, a more polar solvent, the reactivity ratios were determined to be rᵢ₋BVE = 0.83 and r₋DHF = 0.57. tandfonline.com In hexane, a less polar solvent, the values shifted to rᵢ₋BVE = 0.89 and r₋DHF = 0.78. tandfonline.com

Table 1: Reactivity Ratios for the Copolymerization of this compound (IBVE) and 2,3-Dihydrofuran (DHF) in Different Solvents

Solvent rᵢ₋BVE (± error) r₋DHF (± error) rᵢ₋BVE / r₋DHF
Toluene 0.83 (± 0.08) 0.57 (± 0.07) 1.45
Hexane 0.89 (± 0.06) 0.78 (± 0.07) 1.14

Data sourced from a study conducted at -40°C with SnCl₄ as the Lewis acid. tandfonline.com

Influence of Lewis Acids and Alkyl Groups

The choice of Lewis acid as a catalyst has a profound impact on the cationic polymerization of IBVE. spsj.or.jp Different Lewis acids can lead to vastly different polymerization behaviors, affecting reaction rates and the control over the resulting polymer's molecular weight and distribution. spsj.or.jpresearchgate.net For instance, strong Lewis acids like ethylaluminum dichloride (EtAlCl₂) and titanium(IV) chloride (TiCl₄) tend to induce extremely rapid and often uncontrolled polymerization, resulting in polymers with broad molecular weight distributions. spsj.or.jp In contrast, weaker Lewis acids such as tin(IV) chloride (SnCl₄), especially at lower temperatures (below -30°C), can produce polymers with well-controlled molecular weights and narrow molecular weight distributions (Mw/Mn < 1.1). spsj.or.jpresearchgate.net Other Lewis acids like iron(III) chloride (FeCl₃) and gallium(III) chloride (GaCl₃) have been shown to yield polymers with relatively narrow distributions at very low temperatures (-78°C). spsj.or.jp The effectiveness of a Lewis acid can also be modified by the presence of additives, such as bases or alcohols, which can help stabilize the propagating carbocation and lead to a living polymerization. researchgate.netgoogle.com

The structure of the alkyl group on the vinyl ether monomer also affects its reactivity. tandfonline.com The reactivity is related to the π-electron availability on the vinyl group, which is influenced by the electron-donating nature of the alkyl ether group. tandfonline.com An increase in the +I (inductive) effect of the alkyl group enhances the monomer's reactivity. tandfonline.com Consequently, the reactivity of vinyl ethers increases in the order: propyl vinyl ether < n-butyl vinyl ether < this compound. tandfonline.com The iso-butyl group in IBVE is slightly more electron-donating than the n-butyl group, making IBVE more reactive in cationic copolymerization. tandfonline.com

Table 2: Effect of Various Lewis Acids on the (IBVE)

Lewis Acid Polymerization Behavior Resulting Polymer Characteristics
EtAlCl₂, TiCl₄ Extremely rapid polymerization at various temperatures. spsj.or.jp Uncontrolled molecular weight, broad molecular weight distribution. spsj.or.jp
SnCl₄ Produces polymers with narrow molecular weight distribution, especially below -30°C. researchgate.net Controlled molecular weight, narrow MWD (Mw/Mn < 1.1). spsj.or.jp
FeCl₃, GaCl₃ Induces polymerization; can produce relatively narrow MWDs at -78°C. spsj.or.jp Relatively narrow molecular weight distribution at very low temperatures. spsj.or.jp
ZnCl₂ Can induce living polymerization in conjunction with an initiator adduct and an added base. researchgate.net Living polymers with controlled characteristics. researchgate.net

Observations are based on polymerization initiated with an IBVE-HCl adduct in toluene. spsj.or.jp

Mechanistic Transformation Techniques for Block Copolymers

The synthesis of well-defined block copolymers containing a poly(this compound) (PIBVE) segment often requires a switch in polymerization mechanism. This allows for the combination of monomers that polymerize via different pathways, such as radical and cationic routes. acs.orgresearchgate.net

Reversible Complexation Mediated Living Radical Polymerization (RCMP)

A versatile strategy for creating block copolymers involves a mechanistic transformation from Reversible Complexation Mediated living Radical Polymerization (RCMP) to a cationic process. acs.orgresearchgate.net RCMP is a type of controlled radical polymerization that utilizes an alkyl iodide as an initiator and an organic salt, such as tetrabutylammonium (B224687) iodide, as a catalyst. nih.gov

In a typical two-step process, RCMP is first used to synthesize a polymer with a terminal iodide group. acs.org For example, poly(methyl methacrylate) with an iodide end group (PMMA-I) can be prepared via RCMP. acs.orgresearchgate.net This initial polymer then serves as a macroinitiator for the subsequent polymerization step. acs.org This method provides a well-defined starting block with controlled molecular weight and low polydispersity. nih.gov

Photoinduced Radical Oxidation/Addition/Deactivation (PROAD) Processes

Following the synthesis of the macroinitiator by RCMP, a second block of PIBVE is grown using a Photoinduced Radical Oxidation/Addition/Deactivation (PROAD) process. acs.orgresearchgate.net This technique facilitates the living cationic polymerization of this compound. acs.orgnih.gov

The PMMA-I macroinitiator, when subjected to visible light in the presence of dimanganese decacarbonyl (Mn₂(CO)₁₀) and an oxidant like diphenyliodonium (B167342) bromide (Ph₂I⁺Br⁻), initiates the polymerization. acs.orgnih.govdergipark.org.tr The process involves the light-induced abstraction of the iodide from the macroinitiator, followed by oxidation to form a carbocation. nih.govdergipark.org.tr This carbocation then initiates the cationic polymerization of IBVE. acs.orgnih.gov The growing chain is reversibly deactivated, allowing for a controlled, living polymerization that results in the formation of a well-defined PMMA-b-PIBVE block copolymer. acs.orgresearchgate.net The successful formation of these block copolymers is confirmed through various analytical techniques, including ¹H NMR, FT-IR, and Gel Permeation Chromatography (GPC). acs.orgresearchgate.net

Reaction Mechanisms and Chemical Transformations of Isobutyl Vinyl Ether

Protonation and Hydrolysis Mechanisms

The hydrolysis of vinyl ethers, including isobutyl vinyl ether, is a well-studied reaction that proceeds via acid catalysis. The general mechanism involves the protonation of the vinyl group, followed by hydration and subsequent decomposition of the hemiacetal intermediate. researchgate.net

Acid-Catalyzed Cleavage

The acid-catalyzed hydrolysis of alkyl vinyl ethers like this compound results in the formation of an aldehyde (acetaldehyde) and the corresponding alcohol (isobutanol). rsc.org This cleavage reaction is initiated by the protonation of the ether. masterorganicchemistry.comwikipedia.org The reaction is sensitive to the concentration of the acid catalyst; for instance, studies with perchloric and toluene-p-sulphonic acids have shown that the reaction rate is linearly dependent on the acid concentration. rsc.org

The general mechanism for the acid-catalyzed hydrolysis of vinyl ethers involves a rate-determining proton transfer to the β-carbon of the vinyl group. researchgate.net This initial protonation is a key step and is generally considered irreversible. researchgate.net The subsequent steps, hydration and decomposition of the resulting hemiacetal, are rapid. researchgate.net

General Acid Catalysis

The hydrolysis of vinyl ethers exhibits general acid catalysis, meaning that any Brønsted acid present in the solution can act as a catalyst, not just the hydronium ion. researchgate.netscispace.com This has been demonstrated in studies using various carboxylic acid buffers. researchgate.net A Brønsted plot, which correlates the catalytic coefficients with the acid strength of the catalyst, typically shows a linear relationship. For the hydrolysis of 4-methoxy-1,2-dihydronaphthalene, a related vinyl ether, the Brønsted exponent (α) was found to be 0.70 ± 0.06. arkat-usa.org For a series of vinyl ethers including ethyl, 2-chloroethyl, isopropyl, butyl, and isobutyl vinyl ethers, the Brønsted α value is approximately 0.5, suggesting the proton is about half-transferred in the transition state. scispace.com This observation is consistent with a mechanism where proton transfer is the rate-determining step. scispace.com

Solvent Isotope Effects

Solvent isotope effects provide significant insight into the mechanism of vinyl ether hydrolysis. When the reaction is carried out in heavy water (D₂O) instead of H₂O, the rate is typically slower. The magnitude of the kinetic solvent isotope effect (kH/kD) is indicative of the nature of the transition state. For the hydronium ion-catalyzed hydrolysis of divinyl ether, the kH/kD was found to be 3.0, which supports a rate-determining proton transfer mechanism. cdnsciencepub.comcdnsciencepub.com Similarly, for ethyl vinyl ether hydrolysis catalyzed by the hydronium ion, the kH/kD is 2.95. rsc.orgrsc.org These values are considered normal for reactions where proton transfer is rate-determining. arkat-usa.org For the hydrolysis of this compound in 95% aqueous acetone, the kH₂O/kD₂O ratio was determined to be 1.06. rsc.org The solvent isotope effect can be influenced by both primary and secondary effects. In the case of ethyl vinyl ether, the observed isotope effect is a product of a primary isotope effect of 4.5 and a secondary isotope effect of 0.65. rsc.org

Theoretical Studies and Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms of this compound.

Density Functional Theory (DFT) Calculations

DFT calculations have been widely used to study the protonation and subsequent reactions of vinyl ethers. researchgate.netnih.gov These calculations help in determining the proton affinities of vinyl ethers and understanding the stability of the carbocation intermediates. researchgate.net For instance, DFT calculations using the B3LYP hybrid functional have been employed to investigate the proton affinities of various substituted vinyl ethers. researchgate.net The structures of the vinyl ethers and their protonated forms are typically optimized using basis sets like 6-31G**, followed by single-point energy calculations with a larger basis set. researchgate.netnih.gov

These theoretical studies have confirmed that the hydrolysis of vinyl ethers proceeds through a rate-determining proton transfer to the β-carbon. researchgate.net DFT calculations have also been used to investigate the cationic polymerization of this compound, providing insights into the stability and activity of the propagating chains in the presence of different nucleophiles and initiators. rsc.orgnih.gov For example, the dissociation energy of the complex formed between this compound, a Lewis acid like SnCl₄, and a nucleophile has been calculated to understand the controllability of the polymerization process. rsc.org

Molecular Structure and Conformational Stability

The molecular structure of this compound (IBVE) has been a subject of interest in understanding its reactivity and physical properties. Like other vinyl ethers, IBVE exhibits rotational isomerism around the C(sp²)–O bond, leading to different stable conformations. tandfonline.com The most stable conformation for many vinyl ethers is the s-cis form, despite potential steric hindrance. tandfonline.com This stability is attributed to a combination of p,π-conjugation and other rotational barriers. tandfonline.com

Theoretical studies, often employing quantum chemical methods, have been instrumental in elucidating the conformational preferences of vinyl ethers. For instance, investigations into related vinyl ethers and sulfides have revealed the presence of at least two distinct types of stable conformers. tandfonline.com One type is characterized by a well-defined torsional angle, while the other exhibits large-amplitude motion within a broad, flattened potential energy well. tandfonline.com This suggests a more complex conformational landscape than a simple model of discrete rotamers might imply. tandfonline.com

The structural parameters of this compound, such as bond lengths and angles, have been determined through experimental techniques and computational modeling. These parameters are crucial for understanding the molecule's geometry and its influence on chemical reactivity.

HOMO-LUMO Gap Analysis

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter in predicting a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

For vinyl ethers, the HOMO-LUMO gap can be influenced by the nature of the substituent groups. In a study involving the radical copolymerization of vinyl ethers, it was found that the complexation of a "naked" lithium ion (Li+) to vinyl ethers significantly reduced the HOMO-LUMO energy gap from 5.08 eV to 0.68 eV. researchgate.net This drastic reduction facilitates electron transfer, thereby promoting polymerization. researchgate.net

Vibrational IR and Raman Spectra Prediction

Computational methods, particularly DFT, are powerful tools for predicting the vibrational frequencies of molecules. These calculations, performed on optimized molecular geometries, can aid in the assignment of experimental spectral bands to specific vibrational modes. For related vinyl compounds, DFT calculations have been successfully used to compute and analyze their IR and Raman spectra. ijpsr.com These theoretical predictions can help in understanding the vibrational characteristics of the vinyl group and the isobutyl substituent in IBVE.

Investigation of Initiator-Co-initiator Interactions

The cationic polymerization of this compound is a significant area of research, and the interactions between initiators and co-initiators are central to controlling the polymerization process. Various initiating systems have been explored, often involving a combination of an initiator and a Lewis acid co-initiator.

One area of study has been the use of alcohol/B(C₆F₅)₃/Et₂O systems for the aqueous cationic polymerization of vinyl ethers, including IBVE. researchgate.netnih.gov In these systems, the alcohol acts as the initiator, while B(C₆F₅)₃ serves as the co-initiator. researchgate.netnih.gov Density functional theory (DFT) has been employed to investigate the competitive interactions between water or alcohol and B(C₆F₅)₃, providing a theoretical basis for the observed polymerization behavior. researchgate.netnih.gov The formation of active species that initiate polymerization is a result of these interactions. rsc.org

Another approach involves photoinitiated cationic polymerization, where onium salts are used in conjunction with photosensitizers like thioxanthone derivatives. rsc.org The interaction between the excited state of the photosensitizer and the onium salt leads to the generation of radical cations or Brønsted acids that can initiate the polymerization of IBVE. rsc.org The efficiency of this process is highly dependent on the properties of both the photosensitizer and the co-initiator. rsc.org

Furthermore, the mechanism of photocontrolled cationic polymerization of vinyl ethers has been investigated, revealing a complex activation step involving the one-electron oxidation of a chain-transfer agent (CTA). cornell.edu This is followed by the cleavage of the resulting radical cation to generate a reactive cation that initiates polymerization. cornell.edu

Study of Degradation Pathways

The degradation of poly(this compound) (PIBVE) has been studied as a potential method for chemical upcycling of plastic waste. osti.govresearchgate.netrsc.org A visible light-mediated photooxidative degradation method has been reported, which uses chlorine or bromine radicals to break down PIBVE into smaller molecules. osti.govresearchgate.net

Mechanistic studies suggest that the degradation process is initiated by hydrogen atom transfer (HAT) from either the polymer backbone or the side chain. osti.govresearchgate.netrsc.org This initial step leads to the formation of radicals that undergo further reactions, including oxidative cleavages, resulting in the generation of low molecular weight oligomers and small molecules such as alcohols, aldehydes, and carboxylic acids. osti.govresearchgate.net The presence of carbonyl groups in the degraded oligomers, as detected by IR spectroscopy, confirms the oxidative nature of the degradation pathway. rsc.org

The thermal decomposition of vinyl ethers has also been investigated. Studies on vinyl isopropyl ether, a structurally related compound, indicate that at elevated temperatures, it undergoes an intramolecular decomposition to form propylene (B89431) and acetaldehyde. cdnsciencepub.com At even higher temperatures, a minor free-radical decomposition pathway becomes apparent. cdnsciencepub.com

Quantum Chemical Investigations

Reaction Mechanisms of Oxidation

Quantum chemical methods have been employed to investigate the reaction mechanisms of the atmospheric oxidation of this compound. These studies provide detailed insights into the elementary steps and energetics of the reactions.

One such study focused on the atmospheric hydroxylation of n-butyl vinyl ether, this compound, and tert-butyl vinyl ether initiated by hydroxyl (OH) radicals. researchgate.net Using quantum chemical calculations, the reaction mechanisms were elucidated, and the rate constants were determined. researchgate.net For this compound, fourteen possible reaction pathways for the initial OH addition were considered. researchgate.net The calculations involved geometry optimizations and frequency calculations at the MPWB1K/6-31+G(d,p) level of theory, with more accurate energetic parameters obtained at the MPWB1K/6-311++g(3df,2p) level. researchgate.net The major products of these atmospheric oxidation reactions are predicted to be isobutyl formate (B1220265) and formaldehyde. researchgate.net

Another theoretical study investigated the ozonolysis of butyl vinyl ether isomers using density functional theory. sciengine.com Such studies are crucial for understanding the atmospheric fate of these compounds and their potential to form secondary pollutants.

Rate Coefficients and Arrhenius Equation Derivation

The study of reaction kinetics for this compound provides valuable insights into its reactivity under different conditions. Rate coefficients and the parameters of the Arrhenius equation, which describes the temperature dependence of reaction rates, have been determined for several key reactions.

One significant area of research has been the atmospheric oxidation of this compound initiated by hydroxyl (OH) radicals. The rate constant for the reaction of OH radicals with this compound has been measured over a range of temperatures. researchgate.net The temperature-dependent rate constant is expressed by the Arrhenius equation, k(T) = A * exp(-Ea/RT), where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the temperature.

The thermal decomposition of alkyl vinyl ethers, including this compound, has also been a subject of kinetic studies. These reactions are typically unimolecular and follow first-order kinetics in their initial stages. jk-sci.com While specific Arrhenius parameters for the thermal decomposition of this compound were not detailed in the provided search results, studies on analogous compounds like t-butyl vinyl ether and isopropyl vinyl ether provide a comparative context. For instance, the rate constant for the thermal decomposition of t-butyl vinyl ether is given by k = 10¹⁰.⁸⁶ exp(–36,184/RT) s⁻¹. jk-sci.com Qualitative studies on the decomposition of vinyl isobutyl ether indicate that the primary products are isobutene and acetaldehyde. researchgate.net

Theoretical studies have also been employed to calculate the Arrhenius parameters for the pyrolysis of various alkyl vinyl ethers, including this compound. libretexts.org These computational methods involve optimizing the geometry of the reactant and transition state to determine the activation energy and entropy of activation, which are then used to calculate the rate constant. libretexts.org

Below is a table summarizing the available kinetic data for reactions involving this compound and related compounds.

ReactionRate Constant / Arrhenius ExpressionTemperature (K)Pressure (Torr)Reference
This compound + OH(1.6 ± 0.1) × 10⁻¹¹ exp[(567 ± 20)/T] cm³ molecule⁻¹ s⁻¹232–37330–300 researchgate.net
This compound + OH9.32 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹298760 researchgate.net
t-Butyl vinyl ether Thermal Decomposition10¹⁰.⁸⁶ exp(–36,184/RT) s⁻¹215–324- jk-sci.com
Isopropyl vinyl ether Thermal Decomposition10¹².¹² exp(–42,557/RT) s⁻¹311.0–375.0- jk-sci.com

Nucleophilic Substitution Reactions (S\N2)

Nucleophilic substitution reactions are fundamental in organic chemistry for the formation of new bonds. The S\N2 (bimolecular nucleophilic substitution) mechanism involves the backside attack of a nucleophile on an electrophilic carbon atom, resulting in the inversion of stereochemistry.

While specific studies detailing the S\N2 reactions of this compound as a substrate were not prominently featured in the provided search results, the principles of these reactions can be applied to understand its potential reactivity. The vinyl group in this compound makes the adjacent ether oxygen electron-rich, which can influence its reactivity in certain contexts. However, the carbon atoms of the vinyl group are generally not susceptible to standard S\N2 reactions due to their sp² hybridization and the high energy of the transition state that would be involved.

Williamson Ether Synthesis Context

The Williamson ether synthesis is a classic and versatile method for preparing ethers, proceeding via an S\N2 reaction. byjus.commasterorganicchemistry.com The general mechanism involves the reaction of an alkoxide ion (a strong nucleophile) with a primary alkyl halide or other substrate with a good leaving group. byjus.comyoutube.com

The synthesis of this compound itself is typically achieved through the vinylation of isobutanol with acetylene (B1199291) in the presence of a catalyst, rather than a Williamson-type synthesis. google.comchemicalbook.com

Theoretically, this compound could be a product of a Williamson ether synthesis, although this is not its primary manufacturing route. This would require the reaction of an isobutoxide salt (e.g., sodium isobutoxide) with a vinyl halide (e.g., vinyl bromide). However, S\N2 reactions at sp²-hybridized carbon atoms, such as those in vinyl halides, are generally disfavored. youtube.com The nucleophile would encounter significant steric hindrance and electronic repulsion from the pi system of the double bond.

Alternatively, one might consider the isobutyl group of this compound as a potential electrophile. For an S\N2 reaction to occur on the isobutyl group, the ether oxygen would need to be protonated or complexed with a Lewis acid to become a good leaving group. This would be followed by attack of a nucleophile at one of the sp³-hybridized carbons of the isobutyl moiety. However, under such acidic conditions, other reactions, such as polymerization or cleavage, are more likely to occur. acs.org

The Williamson ether synthesis is more relevant in the context of modifying polymers that contain vinyl ether units. For example, poly(alkyl vinyl ether-co-vinyl alcohol) copolymers can be synthesized by the Williamson alkylation of poly(vinyl acetate) with alkyl iodides. researchgate.netiaea.org This demonstrates the application of the S\N2 reaction in a polymeric system containing ether functionalities, though not directly on the this compound monomer in the manner of a simple synthesis.

Advanced Analytical Techniques in Isobutyl Vinyl Ether Research

Spectroscopic Characterization of Isobutyl Vinyl Ether and its Polymers

Spectroscopic techniques are indispensable tools in the study of this compound and its polymers, providing detailed information about their chemical structure, composition, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for the structural analysis of both this compound monomer and its polymer.

¹H NMR of this compound Monomer: The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different protons in the molecule. chemicalbook.com A typical spectrum shows signals for the vinyl protons (=CH₂ and -O-CH=), the methylene (B1212753) protons (-O-CH₂-), the methine proton (-CH-), and the methyl protons (-CH₃). chemicalbook.com The chemical shifts and coupling patterns of these signals allow for unambiguous identification of the monomer.

¹H NMR of Poly(this compound): In the ¹H NMR spectrum of poly(this compound), the sharp signals of the vinyl protons disappear, and broad signals corresponding to the polymer backbone and the isobutyl side chains appear. tandfonline.comrsc.org The spectrum typically shows broad peaks for the backbone methine proton (-CH-O-), the backbone methylene protons (-CH₂-), the side-chain methylene protons (-O-CH₂-), the side-chain methine proton (-CH-), and the side-chain methyl protons (-CH₃). tandfonline.com Analysis of these spectra can confirm the successful polymerization of the monomer. tandfonline.com

¹³C NMR of this compound Monomer: The ¹³C NMR spectrum of the monomer displays characteristic peaks for the vinyl carbons, the ether-linked carbons, and the isobutyl group carbons. spectrabase.com

¹³C NMR of Poly(this compound): The ¹³C NMR spectrum of PIBVE is particularly useful for determining the stereoregularity (tacticity) of the polymer chain. scispace.com The chemical shifts of the backbone carbons, especially the methine carbon, are sensitive to the stereochemical arrangement of the neighboring monomer units. scispace.com Splitting of these signals into multiple peaks can indicate the presence of isotactic, syndiotactic, or atactic sequences within the polymer chain. For instance, the resonances of the methyl and methylene carbons in the side chain of poly(this compound) have been observed to show triad (B1167595) splitting, providing information on the triad tacticity of the polymer. scispace.com

Table 1: Representative NMR Data for Poly(this compound)

Nucleus Polymer Structure Chemical Shift (ppm) Reference
¹H NMR Backbone (-CH-O- and -CH₂-) Broad multiplets tandfonline.com
Side Chain (-O-CH₂-, -CH-, -CH₃) Broad multiplets tandfonline.com
¹³C NMR Backbone Methine (-CH-O-) Sensitive to tacticity scispace.com
Side Chain Methyl and Methylene Triad splitting observed scispace.com

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and its polymer.

FT-IR of this compound Monomer: The FT-IR spectrum of the monomer exhibits characteristic absorption bands corresponding to the vinyl group (C=C stretching and =C-H bending vibrations) and the ether linkage (C-O-C stretching). nih.govnih.gov

FT-IR of Poly(this compound): Upon polymerization, the characteristic bands of the vinyl group disappear from the FT-IR spectrum, while the strong absorption band of the ether linkage remains. tandfonline.com This confirms the conversion of the monomer into the polymer. The spectrum of PIBVE is dominated by the stretching and bending vibrations of the C-H bonds in the alkyl groups and the C-O-C stretching of the ether linkage. tandfonline.com FT-IR can also be used to study the interactions in polymer blends containing PIBVE. acs.org

Table 2: Key FT-IR Absorption Bands for this compound and its Polymer

Functional Group Vibration Type Wavenumber (cm⁻¹) in Monomer Wavenumber (cm⁻¹) in Polymer Reference
C=C Stretching Present Absent tandfonline.comnih.gov
=C-H Bending Present Absent tandfonline.comnih.gov
C-O-C Stretching Present Present tandfonline.comnih.gov
C-H (Alkyl) Stretching and Bending Present Present tandfonline.comnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used to study the electronic transitions in molecules and can provide insights into the polymerization process of this compound.

UV-Vis of this compound Monomer: this compound exhibits UV absorption in the gas phase between 190 and 230 nm. conicet.gov.ar The main absorption band is below 200 nm, with weaker, overlying vibrational progressions observed. conicet.gov.ar In solution, the formation of a donor-acceptor complex between this compound and maleic anhydride (B1165640) has been shown to have an absorption maximum at 273 nm in chloroform. tandfonline.com

UV-Vis in Polymerization Studies: UV-Vis spectroscopy can be employed to monitor the kinetics of polymerization. For instance, in photoinitiated cationic polymerization, the formation of carbocations, which are the active species in the polymerization, can be detected and quantified by UV-Vis spectroscopy. nih.gov The interaction between the monomer and iodine in polymerization reactions has also been investigated using UV-Vis spectroscopy. tandfonline.com Additionally, it has been used to rule out the possibility of initiation by certain impurities in polymerization reactions. acs.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the top few nanometers of a material. It is particularly useful for analyzing thin films of poly(this compound).

By analyzing a spin-cast film of poly(this compound) on a glass substrate, XPS can verify the homogeneity of the polymer film. aip.org The measured atomic composition percentages from XPS analysis have been shown to closely match the expected stoichiometry of the polymer. aip.org XPS can also be used to study the surfaces of polymer blends containing PIBVE. xpslibrary.com Furthermore, energy-resolved XPS (ER-XPS) can be utilized to investigate the concentration profile of polymer blends in thin films with nanometer resolution. rsc.org

Chromatographic Methods

Chromatographic techniques are essential for separating and analyzing the components of a mixture. In the context of poly(this compound) research, Gel Permeation Chromatography is the most significant method.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution (MWD) of poly(this compound). acs.orgresearchgate.netrsc.orgworldscientific.comspsj.or.jp

In GPC, a polymer solution is passed through a column packed with a porous gel. Larger polymer molecules are excluded from the pores and elute first, while smaller molecules can penetrate the pores and elute later. By calibrating the column with polymer standards of known molecular weights (typically polystyrene standards), the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the PIBVE sample can be determined. rsc.orgworldscientific.com

GPC is crucial for evaluating the "living" nature of a polymerization. In a living polymerization, the molecular weight of the polymer increases linearly with monomer conversion, and the PDI remains narrow (typically close to 1.0). GPC analysis is used to confirm these characteristics. acs.orgresearchgate.net For example, in the living cationic polymerization of IBVE, GPC has been used to show that the resulting polymers have narrow molecular weight distributions. acs.org

Table 3: Typical GPC Parameters for Poly(this compound) Analysis

Parameter Description Typical Value/Condition Reference
Eluent The solvent used to carry the polymer through the column. Chloroform or Tetrahydrofuran (THF) acs.orgresearchgate.networldscientific.com
Temperature The temperature at which the separation is performed. 40 °C acs.orgresearchgate.net
Columns The type of columns used for separation. Polystyrene gel columns acs.orgresearchgate.netrsc.org
Calibration The standards used to determine molecular weights. Polystyrene standards rsc.orgworldscientific.com
Detector The device used to detect the eluting polymer. Refractive index (RI) or UV detector rsc.org

Gas Chromatography (GC) for Monomer Conversion

Gas chromatography (GC) is a pivotal technique for monitoring the progress of this compound polymerization by quantifying monomer conversion over time. This is typically achieved by measuring the residual concentration of the IBVE monomer in the reaction mixture.

In a common experimental setup, an internal standard, which is a non-reacting compound, is added to the reaction mixture at a known concentration. rsc.org Samples are withdrawn from the reaction at predetermined intervals and the polymerization is quenched, for instance, with dehydrated dimethylformamide (DMF). rsc.org The quenched samples are then analyzed by GC.

The use of an internal standard, such as tetrachloromethane (CCl4) or decane, allows for the accurate determination of the IBVE concentration, as it corrects for variations in sample injection volume and detector response. rsc.orgresearchgate.net The monomer conversion can then be calculated by comparing the peak area of IBVE to that of the internal standard in the chromatogram. rsc.org

Researchers have employed packed columns, such as those with poly(ethylene glycol) 1500 on a solid support like Shimalite, for the separation of IBVE from other components in the mixture. rsc.org The operating conditions of the GC system, including the temperatures of the injection port and the column, are optimized to achieve good separation and peak resolution. rsc.org For example, in one study, the injection temperature was set to 120 °C and the column temperature to 80 °C. rsc.org

The data obtained from GC analysis is crucial for understanding the kinetics of the polymerization reaction. By plotting monomer conversion as a function of time, researchers can determine the rate of polymerization and investigate the influence of various factors such as initiator concentration, temperature, and the presence of additives. rsc.orgworldscientific.com

Table 1: Representative GC Conditions for IBVE Monomer Conversion Analysis

ParameterValueReference
InstrumentShimadzu GC-2014 rsc.org
ColumnPacked column (polyethyleneglycol 1500/shimalite) rsc.org
Internal StandardTetrachloromethane (CCl4) rsc.org
Injection Temperature120 °C rsc.org
Column Temperature80 °C rsc.org

Calorimetric Techniques

Adiabatic calorimetry is a powerful technique for studying the kinetics of rapid polymerization reactions, such as the cationic polymerization of this compound. researchgate.net This method measures the heat evolved during the reaction, which is directly proportional to the extent of monomer conversion. By monitoring the temperature change over a very short period, the reaction rates can be determined.

In studies of IBVE polymerization initiated by trityl salts like triphenylmethyl hexachloroantimonate (Ph3C+SbCl6−) in dichloromethane (B109758) (CH2Cl2), adiabatic calorimetry has been used to follow the consumption of both the monomer and the initiator simultaneously. researchgate.netresearchgate.netscispace.com These experiments have revealed that the polymerization half-lives can be on the order of 5–10 seconds. researchgate.net

The technique has been instrumental in elucidating the complex kinetics of IBVE polymerization. For instance, it has been shown that under certain conditions, the initiation step is slow and the concentration of active centers goes through a maximum during the polymerization, indicating significant transfer and termination processes. researchgate.netresearchgate.netscispace.com Adiabatic calorimetry has also been used to determine the rate constants for propagation, transfer to monomer, and termination, as well as their corresponding activation energies. researchgate.net

For example, in one study, the rate constants at 0°C and the activation energies for the various steps of IBVE polymerization initiated by Ph3C+SbCl6− were computed based on a unimolecular termination process. researchgate.net This level of detail is crucial for developing a comprehensive understanding of the reaction mechanism.

Table 2: Kinetic Data for IBVE Polymerization Obtained by Adiabatic Calorimetry

ParameterDescriptionReference
Polymerization Half-life5–10 seconds researchgate.net
InitiationSlow, incomplete at ≤ 0°C researchgate.netresearchgate.netscispace.com
Active CentersConcentration goes through a maximum researchgate.netresearchgate.netscispace.com
TerminationUnimolecular process considered for calculations researchgate.net

Other Advanced Techniques

The dielectric constant of the reaction medium plays a significant role in the cationic polymerization of this compound. Studies have shown that the rate of polymerization is dependent on the dielectric constant of the solvent. researchgate.net This suggests that the nature of the propagating species is ionic.

In research investigating the polymerization of IBVE initiated by trifluoroacetic acid (TFA) in mixtures of 1,2-dichloroethane (B1671644) and carbon tetrachloride, the rate of reaction was found to be influenced by the solvent's dielectric constant. researchgate.net However, the observed dependence was suggestive of a dipole-dipole reaction rather than a simple ion-pair mechanism. researchgate.net This highlights the complexity of the reaction and the valuable insights that can be gained from dielectric constant measurements.

The dielectric constant of pure this compound is reported to be 3.34. stenutz.eu This property is an important consideration when studying the polymerization in bulk or in non-polar solvents.

Conductivity measurements provide a direct means of studying the ionic species involved in the cationic polymerization of this compound. In radiation-induced polymerization, for example, the specific electrical conductivity of rigorously dried IBVE has been measured as a function of the dose rate. researchgate.netrsc.org These measurements help in determining the concentration and mobility of the charge carriers responsible for polymerization.

By combining conductivity measurements with polymerization rate data, it is possible to calculate the propagation rate constants (kp). researchgate.net This approach has been used to determine the rate constant for cationic propagation by free ions in the bulk polymerization of monomers like styrene (B11656) and α-methylstyrene, and the principles are applicable to IBVE. researchgate.net

Conductivity measurements have confirmed that in radiation-induced polymerization under super-dry conditions, the polymerization proceeds via free ions. rsc.org The mean lifetime of the ions in the stationary state can be obtained directly from the conductivity and the dielectric constant of the medium. rsc.org For monomer systems including IBVE, the ion lifetime is on the order of 50 milliseconds at a specific dose rate. rsc.org

Applications and Functional Materials Derived from Isobutyl Vinyl Ether

Polymeric Materials and Coatings

The polymerization of isobutyl vinyl ether leads to the formation of poly(this compound) (PIBVE), a polymer with notable flexibility, chemical resistance, and film-forming capabilities. connectchemicals.com These characteristics make it suitable for use in specialty rubbers, plastics, and coatings. healthchems.com Copolymers, such as those with vinyl chloride, are also widely used in coatings and inks to enhance properties like flexibility and adhesion. chemicalbook.com

Poly(this compound) is a homopolymer synthesized through the cationic polymerization of this compound monomers. chemicalbook.com Depending on its molecular weight, PIBVE can range from a viscous liquid to a white, opaque elastomer. connectchemicals.comguidechem.com It is soluble in many organic solvents, including hydrocarbons, esters, and ketones, but insoluble in water. healthchems.comguidechem.com This polymer is noted for its stability in the presence of dilute acids and alkalies. guidechem.com The unique properties imparted by the isobutyl group, such as steric hindrance and hydrophobicity, contribute to its versatility. connectchemicals.com

Plasticizers are additives that increase the flexibility and processability of polymeric materials. specialchem.com Poly(this compound) serves as an effective plasticizer due to its inherent flexibility. healthchems.comchemicalbook.com When blended with other polymers, it reduces the viscosity of the polymer melt and the glass transition temperature of the final product, making the material softer and more pliable. specialchem.com The introduction of the flexible isobutyl ether side chains provides an "internal plasticization" effect in copolymers, such as with polyvinyl chloride, which enhances the flexibility of the molecular chains without the need for external plasticizers that can migrate out over time.

Poly(this compound) is extensively used in the formulation of adhesives, particularly for applications requiring strong bonding and durability. chemicalbook.comconnectchemicals.com It is a key component in pressure-sensitive adhesives, waxes, and laminating agents. chemicalbook.comguidechem.com The polymer's properties contribute to the tack, peel strength, and cohesion of the adhesive. Formulations can be created by dissolving a high molecular weight, rubber-like PIBVE (e.g., molecular weight of 100,000 or more) into a lower molecular weight, liquid PIBVE (e.g., molecular weight under 50,000). google.com This method produces a stable and effective adhesive composition. google.com Copolymers of vinyl ethers with molecular weights greater than 10,000 are particularly suitable for creating adhesives with good adhesion and cohesion properties. google.com

Table 1: General Properties of Poly(this compound) for Adhesive Applications

PropertyDescription
Form Viscous liquid to opaque elastomer, depending on molecular weight. guidechem.com
Solubility Soluble in most organic solvents; insoluble in water, ethanol, and acetone. guidechem.com
Compatibility Compatible with a limited number of resins, including some rosin derivatives. guidechem.com
Primary Function Acts as a tackifier and improves bonding strength and flexibility. connectchemicals.comguidechem.com
Molecular Weight Formulations often blend high (>100,000) and low (<50,000) molecular weight polymers. google.com

In the paints and coatings industry, poly(this compound) is valued for its ability to form stable, flexible films with good chemical resistance. connectchemicals.com It is used as an additive in various coating formulations, including alkyd coatings. healthchems.comalfa-chemical.com Copolymers, such as vinyl chloride/isobutyl vinyl ether resin, offer excellent resistance to water, light, and aging, making them suitable for marine and heavy-duty anti-corrosion paints. chemicalbook.com The presence of the ether bond in the polymer structure ensures strong adhesion to a variety of substrates, including metals like aluminum and zinc.

Poly(this compound) Homopolymers

Paints and Coatings
UV-Curing Coatings

UV-curing is a specific type of radiation curing that utilizes UV light to initiate polymerization. specialchem.com this compound is well-suited for cationic UV-curing systems. radtech.org In this process, a photoinitiator absorbs UV light and generates a strong acid, which then initiates the cationic polymerization of the vinyl ether's electron-rich double bond. chemicalbook.comnih.gov This polymerization method is not inhibited by oxygen, unlike free-radical polymerization, allowing for rapid curing in air. nih.govperstorp.com The reaction can also continue even after the UV light source is removed, a phenomenon known as "dark reaction" or post-cure, which can lead to higher conversion rates. nih.govperstorp.com Formulations containing vinyl ethers like IBVE are noted for their high reactivity, fast cure speeds, and the ability to produce flexible coatings with high gloss and good adhesion. radtech.org

Table 2: Comparison of Curing Mechanisms

Curing TypeMechanismRole of this compoundKey Advantages
Radiation Curing General term for curing with ionizing radiation (e.g., electron beam) or actinic light (e.g., UV). google.comActs as a reactive diluent to lower viscosity and copolymerize into the polymer network. google.comFast cure rates, solvent-free formulations. google.com
UV Curing Initiated by UV light, typically proceeds via a cationic mechanism for vinyl ethers. nih.govMonomer that undergoes rapid, photoinitiated cationic polymerization. chemicalbook.comradtech.orgNo oxygen inhibition, post-curing effect ("dark reaction"), low toxicity of monomers. nih.gov
Anticorrosion Coatings and Paints

This compound (IBVE) is a key monomer used in the production of polymers for high-performance anticorrosion coatings and paints. chemicalbook.comsigmaaldrich.com Copolymers of vinyl chloride and this compound (VC-IBVE), often referred to as chloroether resins, are widely utilized as binders in heavy-duty anticorrosion paint systems. chemicalbook.comsoluckchemical.com These resins are valued for overcoming many shortcomings of other chlorinated polymers, offering a combination of properties essential for protecting metal substrates in harsh environments. sunychem.com

The incorporation of flexible isobutyl ether side chains into the polymer structure imparts good internal plasticity, which means the resulting coating has sufficient flexibility without the need for external plasticizers. chemicalbook.com This avoids issues like coating brittleness that can occur from the migration of plasticizers over time. VC-IBVE resins demonstrate excellent resistance to water, chemicals, hydrolysis, and weathering. chemicalbook.comsunychem.comcncolorchem.com The stability of the ether bond and the chlorine atoms within the polymer structure contributes to this durability.

Below is a table summarizing the typical properties of a vinyl chloride/isobutyl vinyl ether copolymer resin developed for these applications.

Table 1: Typical Properties of Vinyl Chloride/Isobutyl Vinyl Ether (VC-IBVE) Copolymer Resin

Property Value Source(s)
Composition ~75% Vinyl Chloride, ~25% this compound chemicalbook.com
Appearance White Powder chemicalbook.com
Chlorine Content approx. 44% chemicalbook.comsoluckchemical.com
Particle Size 0.4 - 1.6 µm chemicalbook.com
Key Resistances Water, Stain, Light, Aging, Chemicals chemicalbook.comcncolorchem.com
Adhesion Excellent on various metals and polymers made-in-china.com

| Plasticity | Good internal plasticity and flexibility | chemicalbook.com |

Road Marking Inks

Copolymers derived from this compound are also formulated into road marking inks. basf.com Specifically, vinyl chloride/isobutyl vinyl ether (VC-IBVE) resins are used as binders in these applications. soluckchemical.commade-in-china.com The properties that make these resins suitable for anticorrosion coatings, such as excellent adhesion, durability, and resistance to weathering and water, are also highly beneficial for road markings. chemicalbook.comsunychem.com Coatings based on these copolymers can be applied to various substrates, including concrete and asbestos cement, which are common road materials. soluckchemical.commade-in-china.com

Surface Protection Materials

This compound and its polymers are broadly used in surface protection materials. chemicalbook.comuychem.com This category encompasses coatings and films designed to protect surfaces from environmental damage, wear, and contamination. chemicalbook.com The homopolymer, poly(this compound), is used in surface coatings, while copolymers with monomers like vinyl chloride are extensively used for materials requiring enhanced durability. chemicalbook.comchemicalbook.comlookchem.com The inherent properties of these polymers, including chemical resistance, flexibility, and strong adhesive capabilities, make them suitable for a wide range of protective applications. connectchemicals.com

Lubricants and Greases

Poly(this compound) (PIBVE) is utilized as an additive in the formulation of lubricants and greases. chemicalbook.comconnectchemicals.com It can serve as a base oil for lubricating fluids or as an additive to enhance specific properties. alfa-chemical.comechemi.com The polymer helps to improve the friction-reducing characteristics and thermal stability of the lubricant. connectchemicals.com Its chemical resistance is another key feature that enhances its performance in these applications. connectchemicals.com

Research has focused on synthesizing PIBVE fluids with controlled molecular weights and low molecular weight distributions (MWDs) for use as synthetic lubricant basestocks. google.com These PIBVE fluids have been shown to exhibit excellent lubricant properties, comparable to poly-alpha olefins (PAOs), a common synthetic lubricant base. google.com A key advantage of PIBVE over PAOs is its higher polarity, which allows for better solubility and dispersion of polar additives within the lubricant formulation. google.com Additionally, copolymers of this compound and acrylates have been developed as viscosity modifiers for lubricating oils, demonstrating high thickening power and resistance to thermomechanical degradation. researchgate.net

The following table presents data from a study on the polymerization of this compound, showing how reaction time affects polymer conversion and molecular weight, which are critical parameters for lubricant applications. google.com

Table 2: Molecular Weight and Conversion of Poly(this compound) Over Time

Sample # Time (min) Conversion % Mₙ ( g/mole ) MWD
1 60 47 8,900 1.18

| 2 | 120 | 69 | 13,000 | 1.16 |

Source: google.com

Surface Modifiers

Poly(this compound) is employed as a surface modifier in various industrial products. connectchemicals.com Its function in this role is to alter the surface properties of a material, contributing to improvements in processability and the final performance of the product. connectchemicals.com As a resin modifier, it can be used in lacquers and other formulations to impart specific characteristics. haz-map.comnih.gov

Printing Inks

This compound is a component in the manufacturing of printing inks, where its copolymers serve as binders. chemicalbook.comsigmaaldrich.comconnectchemicals.com Copolymers of vinyl chloride and this compound are particularly effective for solvent-based gravure inks and plastic composite inks used on substrates like oriented polypropylene (OPP) and polyethylene (PE). soluckchemical.commade-in-china.com The excellent adhesion of these resins to various polymer films is a critical advantage. The ether groups in the polymer structure contribute to this strong bonding. made-in-china.com Additionally, this compound can be used as a reactive diluent in UV-curable ink formulations, where vinyl ethers are known for their high reactivity and low toxicity. uychem.comepo.org

Elastomers

The homopolymer of this compound, poly(this compound), is described as a white, opaque elastomer or a viscous liquid, depending on its molecular weight. chemicalbook.comlookchem.comechemi.com This elastomeric nature makes it a valuable component in the formulation of various specialty products. sigmaaldrich.com It is used to produce special rubbers and plastics where its inherent flexibility is a key attribute. healthchems.com The polymer's stable, flexible structure contributes to its use in applications requiring elastomeric properties. sigmaaldrich.com

Copolymers of this compound

This compound is a versatile monomer capable of forming homopolymers and, more significantly, copolymerizing with other unsaturated compounds to create materials with specialized functions. chemicalbook.com These copolymers find extensive use in coatings, inks, and surface protection materials. chemicalbook.com

A notable copolymer is the resin formed from vinyl chloride and this compound (VC-IBVE). First developed by BASF in Germany, this copolymer is typically produced through emulsion copolymerization of 75% vinyl chloride and 25% this compound, resulting in a chlorine content of approximately 44%. chemicalbook.com The resulting product is a white powder with particle sizes generally ranging from 0.4 to 1.6 μm. chemicalbook.com VC-IBVE resins are recognized for their utility as a matrix material in marine paints, heavy-duty anti-corrosion coatings, and advanced ink binders. unilongmaterial.com

VC-IBVE resins exhibit a range of desirable properties that make them suitable for demanding applications. chemicalbook.comunilongmaterial.com These resins demonstrate good resistance to water, stains, light, and aging. chemicalbook.com The molecular structure of the chloroether resin, which lacks reactive double bonds, contributes to its stability against atmospheric oxidation. Furthermore, the absence of saponifiable ester bonds and the stability of the chlorine atoms provide good hydrolysis resistance, light resistance, and weather resistance.

The chemical resistance of these resins is a key feature. They are resistant to a variety of chemical agents, which is a crucial attribute for their use in protective coatings. chemicalbook.comunilongmaterial.com This resistance extends to chemical corrosion, making them a valuable component in anti-corrosive formulations. unilongmaterial.com

Table 1: Key Properties of VC-IBVE Resins

PropertyDescription
Water Resistance Provides effective barrier against moisture. chemicalbook.comunilongmaterial.com
Stain Resistance Resists discoloration from various staining agents. chemicalbook.com
Light Resistance Maintains integrity and appearance upon exposure to light. chemicalbook.com
Aging Resistance Withstands degradation over time. chemicalbook.com
Chemical Resistance Offers protection against a range of chemical substances. chemicalbook.comunilongmaterial.com

A significant advantage of VC-IBVE resins is their inherent internal plasticity. The incorporation of the isobutyl ether group into the polyvinyl chloride macromolecule introduces a larger steric hindrance compared to PVC alone. This structural feature disrupts the close packing of the macromolecular chains, leading to a looser arrangement and enhanced flexibility of the molecular chains. Consequently, coatings formulated with this polymer possess sufficient flexibility without the need for external plasticizers, which can migrate over time and lead to brittleness.

The presence of chlorine in the VC-IBVE copolymer imparts a degree of flame retardancy. This property can be further enhanced by the addition of other flame-retardant pigments, fillers, and agents, making it suitable for the formulation of fire-retardant coatings used in building and construction applications.

Copolymers of this compound and maleic anhydride (B1165640) (IBVE-MA) are another class of materials with significant application potential, primarily as polymer additives. chemicalbook.com These copolymers can be blended with other materials to modify their properties. For instance, blending IBVE-MA copolymer with polyvinyl alcohol has been shown to improve the latter's water resistance and mechanical properties, with a notable increase in flexibility. chemicalbook.com

IBVE-MA copolymers have found a specific application as emulsifiers in the production of pesticide sustained-release capsules. chemicalbook.com This technology addresses some of the drawbacks of traditional pesticide formulations, such as the use of large amounts of organic solvents in oily emulsions which can lead to environmental pollution. chemicalbook.com Microencapsulation of pesticides offers a more controlled, slow-release mechanism, leading to longer-lasting effects and higher efficacy. chemicalbook.com The use of IBVE-MA copolymer as an emulsifier in this process results in microcapsules with a regular and compact surface morphology, indicating good performance and promising application prospects in agriculture. chemicalbook.com

This compound-Maleic Anhydride (IBVE-MA) Copolymers
Improvement of Poly(vinyl alcohol) Toughness

This compound (IBVE) is utilized in the modification of other polymers to enhance their physical properties. One notable application is in the improvement of poly(vinyl alcohol) (PVA). Copolymers of this compound and maleic anhydride (IBVE-MA) have been shown to be effective when blended with PVA. This modification results in materials with improved water resistance and enhanced mechanical properties, demonstrating the utility of IBVE derivatives as polymer modifiers. chemicalbook.com

The blending of IBVE-MA copolymers with PVA introduces the hydrophobic characteristics of the isobutyl group, which can reduce the water sensitivity of the typically hydrophilic PVA. Concurrently, the copolymer integration within the PVA matrix can disrupt the crystalline structure of PVA, leading to changes in its mechanical behavior, such as increased toughness.

Fluorocarbon Resins (FEVE)

This compound is a key component in the synthesis of fluoroethylene vinyl ether (FEVE) resins. dau.edupcimag.com These resins are amorphous A-B type alternating copolymers, comprising fluoroethylene and substituted vinyl ether units. dau.edupcimag.comlumiflonusa.com The inclusion of the vinyl ether comonomer is crucial, as it imparts solubility in common solvents, which is a limitation of pure fluoropolymers. dau.edupcimag.comlumiflonusa.com This solubility allows for the formulation of high-performance liquid coatings that can be applied in factory or field settings. dau.edupcimag.comlumiflonusa.com

The structure of FEVE resins provides a unique combination of properties. The strong carbon-fluorine (C-F) bonds from the fluoroethylene units offer exceptional resistance to UV degradation, as the bond energy (~486 kJ/mol) is higher than that of UV radiation. dau.edupcimag.comlumiflonusa.com The alternating structure is critical, as the stable fluoroethylene unit sterically and chemically protects the adjacent vinyl ether unit from degradation. dau.edupcimag.comlumiflonusa.com The vinyl ether components also contribute to the resin's ability to achieve a high gloss finish and provide sites for incorporating functional groups, such as hydroxyl groups, which enable cross-linking with polyisocyanates to form durable polyurethane topcoats. dau.edulumiflonusa.com

Table 1: Typical Properties of FEVE Resins

PropertyValue
Fluorine Content25-30 wt%
OH Value47-170 mg KOH/g
Molecular Weight (Mn)15,000-100,000
Specific Gravity1.4 - 1.5
Glass Transition Temp. (Tg)20-50°C
Decomposition Temp.240-250°C

This table presents typical data for FEVE resins as cited in source dau.edu.

Polystyrene and Alkyd Resin Modification

Poly(this compound) is used as an additive and modifier for various resins, including alkyd resins. healthchems.com In coating formulations, it can be added to alkyd resins to alter their properties. healthchems.com While conventional alkyd resins are produced by high-temperature melt condensation polymerization, the incorporation of poly(vinyl ether)s can offer advantages such as milder synthesis conditions and better control over the final polymer composition. researchgate.netrsc.org

In the context of polystyrene modification, styrene (B11656) is often used to modify alkyd resins to improve drying speed, hardness, and water resistance. google.com These styrene-modified alkyd resins combine the benefits of both components. google.com Poly(this compound), with its flexible isobutyl side chains, can be used as a plasticizer or a modifying agent in such complex resin systems to impart specific desired characteristics like improved flexibility.

Nitrocellulose and Polymer Plasticizers

The homopolymer, poly(this compound), is widely utilized as a plasticizer. chemicalbook.comconnectchemicals.comchemicalbook.comguidechem.comlookchem.com Plasticizers are additives that increase the flexibility or workability of a material. Due to its good flexibility and compatibility with various resins, poly(this compound) is employed in formulations for adhesives, waxes, and surface coatings. connectchemicals.comchemicalbook.comguidechem.comlookchem.com

Specifically, it finds application in nitrocellulose-based paints and lacquers. nih.govgoogle.comgoogle.com These formulations often contain a nitrocellulose resin along with an alkyd resin and a plasticizer. google.comgoogle.com The role of the plasticizer is to improve the film-forming properties and enhance the durability of the coating. The use of isobutanol-derived esters, which are structurally related to this compound, has been specifically mentioned in plasticizer compositions for nitrocellulose resins. google.comgoogle.com

Chemical Intermediates and Reagents in Organic Synthesis

This compound (IBVE) serves as a valuable chemical intermediate and reagent in organic synthesis. nih.gov Its primary role is as a monomer for the production of its homopolymer, poly(this compound), and for copolymerization with other monomers like vinyl chloride and maleic anhydride to create materials with specialized functions. chemicalbook.com The electron-rich double bond in IBVE makes it highly susceptible to cationic polymerization, which proceeds at a fast rate to high conversion, typically using initiators like boron trifluoride. chemicalbook.com

Synthesis of Plasticizers and Auxiliaries

A significant application of this compound as a chemical intermediate is in the synthesis of plasticizers. chemicalbook.com The polymerization of IBVE directly yields poly(this compound), a high-performance polymer known for its excellent flexibility and chemical resistance. connectchemicals.com This polymer is used directly as a plasticizer in various industrial applications, including coatings, adhesives, and specialty rubber and plastics. chemicalbook.comhealthchems.comconnectchemicals.com Therefore, the synthesis of poly(this compound) is a direct route to producing a valuable polymer plasticizer and auxiliary agent.

Prins Reaction

This compound, as an alkene, can participate in the Prins reaction. The Prins reaction is an organic reaction that involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne. wikipedia.org The reaction is typically catalyzed by a protic acid, such as sulfuric acid, or a Lewis acid. wikipedia.orgorganic-chemistry.org

The general mechanism involves the protonation of the carbonyl group of the aldehyde, which then acts as an electrophile and adds to the double bond of the alkene (in this case, this compound). wikipedia.org This addition forms a carbocationic intermediate. wikipedia.org The fate of this intermediate depends on the specific reaction conditions. Depending on factors like temperature and the presence or absence of a nucleophile like water, the final product can be a 1,3-diol, an allylic alcohol, or a dioxane. wikipedia.org The participation of vinyl ethers in Prins-type cyclizations is a known strategy for constructing substituted tetrahydropyran rings, which are important structural motifs in many natural products. beilstein-journals.org

Synthesis of Heterocyclic Compounds

This compound serves as a valuable building block in the synthesis of various heterocyclic compounds, primarily through cycloaddition reactions. Due to the electron-rich nature of its vinyl group, this compound is an excellent dienophile for a specific type of pericyclic reaction known as the inverse-electron-demand Diels-Alder (IEDDA) reaction. wikipedia.orgorganic-chemistry.orgwikipedia.org

In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. organic-chemistry.orgwikipedia.org However, in the IEDDA reaction, this electronic requirement is reversed. The reaction occurs between an electron-poor diene and an electron-rich dienophile, such as this compound. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for constructing six-membered heterocyclic rings, which are common structural motifs in many natural products and biologically active compounds. wikipedia.orgnih.gov

The key to this reaction lies in the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. organic-chemistry.org The electron-donating isobutoxy group on the vinyl ether raises the energy of its HOMO, making it a better match for the low-energy LUMO of an electron-deficient diene. This favorable orbital overlap facilitates the cycloaddition. wikipedia.orgorganic-chemistry.org

Common classes of electron-poor dienes used in these reactions include:

Heterocyclic Azadienes: These are dienes containing one or more nitrogen atoms, such as 1,2,4,5-tetrazines or 1-oxa-1,3-butadienes. wikipedia.orgnih.gov

α,β-Unsaturated Carbonyl Compounds: Ketones and esters with electron-withdrawing groups can also function as the diene component. nih.gov

The reaction of this compound with these types of dienes typically proceeds through a concerted, though often asynchronous, mechanism to form a new six-membered ring. For example, the reaction with a 1-oxa-1,3-butadiene derivative can lead to the formation of a dihydropyran ring, a core structure in many natural products. nih.govqmul.ac.uk

Table 1: Role of this compound in Inverse-Electron-Demand Diels-Alder Reactions

ComponentRoleElectronic NatureKey FeatureResulting Product Class
This compound DienophileElectron-RichHigh HOMO Energy LevelSubstituted Heterocycles
Electron-Poor Diene (e.g., Tetrazine, Oxabutadiene)DieneElectron-PoorLow LUMO Energy Level(e.g., Dihydropyrans)

Biomedical and Pharmaceutical Applications

The polymer derived from this compound, poly(this compound) (PIBVE), possesses several properties that make it suitable for various biomedical and pharmaceutical applications. Its characteristics, such as hydrophobicity, chemical stability, and flexibility, are leveraged in the development of advanced functional materials for the healthcare sector. connectchemicals.com

Drug Delivery Systems

Poly(this compound) is utilized in the development of drug delivery systems. Its hydrophobic nature makes it a candidate for creating specific domains within a larger delivery vehicle. One prominent application is in the formation of amphiphilic block copolymers. These are macromolecules composed of a hydrophobic block (like PIBVE) chemically tethered to a hydrophilic block. connectchemicals.com

In an aqueous environment, these copolymers can self-assemble into nanoscopic core-shell structures known as micelles. The hydrophobic PIBVE chains form the core of the micelle, creating a reservoir suitable for encapsulating poorly water-soluble (hydrophobic) drugs. The hydrophilic chains form the outer shell, which interfaces with the aqueous biological environment, rendering the entire particle water-soluble. This encapsulation can improve the bioavailability and stability of certain drugs.

Tissue Engineering

Tissue engineering aims to repair or replace damaged biological tissues using scaffolds that support cell growth and differentiation. rsc.org These scaffolds are often made from polymers and must possess specific properties, including biocompatibility, appropriate mechanical strength, and a porous structure to allow for nutrient transport and cell migration. nih.govresearchgate.netnih.gov

While a wide variety of synthetic and natural polymers, such as polyvinyl alcohol (PVA) and collagen, are extensively researched for creating tissue engineering scaffolds, the application of poly(this compound) in this specific field is not widely documented in scientific literature. nih.govresearchgate.netnih.gov The inherent hydrophobicity of PIBVE may limit its use as a primary scaffold material, as cell adhesion and proliferation often benefit from a more hydrophilic surface. However, its properties could potentially be utilized in composite scaffolds where it might contribute to mechanical properties or control degradation rates.

Biocompatible Coatings

Polymers are a key class of materials used for creating these coatings due to their versatility and tunable properties. mdpi.com The ideal polymer for a biocompatible coating should be non-toxic, chemically inert in the biological environment, and possess the required mechanical properties, such as flexibility and adhesion to the device surface. While polymers like poly(lactic-co-glycolic acid) (PLGA) and various polyurethanes are commonly cited for these applications, specific research detailing the use of poly(this compound) as a primary component for biocompatible coatings on medical implants is limited. hydromer.combiomerics.com Its chemical resistance and hydrophobicity could theoretically offer barrier properties, but its direct interaction with biological tissues and fluids would require thorough investigation to establish its suitability. connectchemicals.com

Controlled-Release Drug Formulations

Poly(this compound) is employed as an excipient in controlled-release drug formulations. connectchemicals.com In this context, it functions as a matrix-forming agent. A matrix tablet is a common type of oral controlled-release dosage form where the drug is uniformly dispersed throughout a polymer matrix. gsconlinepress.comhud.ac.uksemanticscholar.orgnih.govresearchgate.net

The release of the drug from the tablet is modulated by the properties of the polymer. Because poly(this compound) is a hydrophobic and water-insoluble polymer, it can be used to create an inert matrix. connectchemicals.com When the tablet is exposed to gastrointestinal fluids, these fluids penetrate the matrix through a network of pores between the compacted polymer particles. The drug dissolves in the penetrating fluid and then diffuses out of the matrix. The hydrophobic nature of the PIBVE slows down the penetration of water and limits the rate at which the drug can dissolve and be released, thereby extending the duration of drug release over several hours. gsconlinepress.com

Table 2: Components of a PIBVE-Based Controlled-Release Matrix Tablet

ComponentExampleFunction
Active Pharmaceutical Ingredient (API) A specific drugProvides the therapeutic effect.
Hydrophobic Matrix Former Poly(this compound)Controls the rate of drug release by limiting water penetration and drug diffusion.
Filler/Diluent Microcrystalline CelluloseAdds bulk to the tablet for easier manufacturing.
Binder PovidoneHelps hold the tablet ingredients together after compression.
Lubricant Magnesium StearatePrevents the tablet from sticking to manufacturing equipment.

Binders in Cosmetic Products

In the cosmetics industry, polyvinyl isobutyl ether (the polymer of this compound) is used as a binder and film-forming agent. connectchemicals.compaulaschoice.nl A binder's function is to hold the various ingredients of a compressed cosmetic product, such as a pressed powder or eyeshadow, together. specialchem.com

The primary mechanism through which polyvinyl isobutyl ether acts as a binder is its ability to form a continuous film. paulaschoice.nlalfa-chemistry.com When included in a formulation, the polymer creates a network that entraps and adheres the other ingredients, such as pigments and fillers, to each other and to the skin or hair upon application. This film-forming capability enhances the texture, longevity, and water resistance of cosmetic products, preventing them from crumbling or smudging easily. connectchemicals.compaulaschoice.nlspecialchem.com Its presence contributes to a smoother application and a more durable finish in products like foundations, mascaras, and eyeliners. specialchem.comalfa-chemistry.com

Energy and Environmental Applications

Based on the available scientific and technical literature, there is no evidence to suggest that this compound is used as a component in biofuel production. Research and commercial applications in the biofuel sector focus on other ethers and alcohols, and this compound is not mentioned as a current or potential candidate for this purpose.

The environmental profile of this compound and its polymer, poly(this compound), is an area of active study, particularly concerning its impact on aquatic ecosystems and its degradation pathways.

This compound is classified as harmful to aquatic life with long-lasting effects. Ecotoxicity studies have been conducted to determine its impact on various aquatic organisms. The results indicate moderate toxicity, with specific lethal and effective concentrations established for fish, invertebrates, and algae.

Table 1: Aquatic Toxicity of this compound
OrganismTestEndpointConcentration (mg/L)Exposure TimeGuideline
Danio rerio (Zebra fish)LC50 (Lethal Concentration, 50%)Mortality28.396 hoursOECD Test Guideline 203
Daphnia magna (Water flea)EC50 (Effective Concentration, 50%)Immobilization5248 hoursOECD Test Guideline 202
Desmodesmus subspicatus (Green algae)ErC50 (Growth Rate Inhibition, 50%)Growth Inhibition45.972 hoursOECD Test Guideline 201

The degradation of the polymer form, poly(this compound) (PIBVE), has been the subject of recent research aimed at addressing plastic waste. rsc.orgrsc.org One promising method involves a visible light-mediated photooxidative degradation process. researchgate.netrsc.orgrsc.org This technique uses catalysts like iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃) to break down the polymer. rsc.org Studies have shown that PIBVE can be degraded into low molecular weight oligomers, as well as smaller molecules like alcohols, aldehydes, and carboxylic acids, within a few hours. researchgate.netrsc.orgrsc.org The proposed mechanism involves hydrogen atom transfer (HAT) from the polymer's backbone or side chain, which leads to oxidative cleavage and the generation of these smaller molecules. rsc.orgrsc.org This research points towards a potential chemical upcycling strategy for poly(vinyl ether) waste. rsc.orgrsc.org

Table 2: Research Findings on Poly(this compound) Degradation
ParameterDetails
Degradation MethodVisible light-mediated photooxidative degradation rsc.orgrsc.org
CatalystsIron(III) chloride (FeCl₃), Iron(III) bromide (FeBr₃) rsc.org
Reaction TimeCan be degraded to low molecular weight oligomers within 2 hours rsc.orgrsc.org
Degradation ProductsAlcohols, aldehydes, carboxylic acids researchgate.netrsc.orgrsc.org
Proposed MechanismHydrogen Atom Transfer (HAT) leading to oxidative cleavages rsc.orgrsc.org

Future Research Directions for Isobutyl Vinyl Ether

Development of Novel Polymerization Techniques and Catalysts

The synthesis of poly(isobutyl vinyl ether) (PIBVE) has traditionally been dominated by cationic polymerization. chemicalbook.com However, ongoing research is focused on developing more controlled and versatile polymerization methods.

Living Cationic Polymerization:

Significant progress has been made in living cationic polymerization, which allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. itu.edu.tracs.org Various initiating systems have been explored, including those based on hydrogen iodide/iodine, acs.org trifluoromethanesulfonic acid/tetrahydrothiophene, itu.edu.tr and RCOOH/Lewis acid combinations. acs.org For instance, the use of a strong Lewis acid like tin tetrachloride (SnCl4) has been shown to induce living polymerization of IBVE even at -30°C in toluene (B28343). researchgate.net The addition of nucleophilic ethers like 1,4-dioxane (B91453) can further stabilize the propagating species, enabling living polymerization at even higher temperatures. researchgate.net

Researchers are also investigating photoinitiated living cationic polymerization. One such system uses free radical photoinitiators, an onium salt, and zinc bromide to generate carbocations that initiate the living polymerization of IBVE. univ-smb.frtandfonline.com

Mechanically Induced Polymerization:

A novel and sustainable approach is the use of mechanoredox catalysis for the cationic reversible addition-fragmentation chain transfer (cRAFT) polymerization of vinyl ethers. rsc.org This method utilizes 2D MoS2 as a mechanoredox catalyst under ball milling conditions, which can be conducted in air with minimal solvent. rsc.org This technique produces PVEs with predictable molecular weights and low dispersity. rsc.org

Table 1: Comparison of Polymerization Techniques for this compound

Polymerization TechniqueKey FeaturesInitiators/CatalystsAdvantages
Living Cationic Polymerization Controlled molecular weight and narrow dispersity. itu.edu.tracs.orgHI/I2, acs.org SnCl4, researchgate.net RCOOH/Lewis acids. acs.orgPrecise control over polymer architecture. itu.edu.tr
Photoinitiated Living Cationic Polymerization Light-induced initiation. univ-smb.frPhotoinitiators, onium salts, zinc bromide. univ-smb.frTemporal and spatial control of polymerization.
Mechanically Induced cRAFT Polymerization Sustainable, solvent-less method. rsc.org2D MoS2 mechanoredox catalyst. rsc.orgGreen synthesis, applicable to various vinyl ethers. rsc.org

Advanced Functional Materials Design and Synthesis

The versatility of IBVE allows for the creation of a wide range of functional materials with tailored properties.

Block Copolymers:

Living polymerization techniques are instrumental in synthesizing block copolymers with distinct segments. For example, block copolymers of poly(this compound) and oligoesterdiols have been created by terminating the living cationic polymerization of IBVE with the oligoesterdiol. itu.edu.tr Mechanistic transformation techniques, combining different polymerization methods like reversible complexation mediated living radical polymerization (RCMP) and photoinduced radical oxidation addition deactivation (PROAD), have been used to create block copolymers of poly(methyl methacrylate) and poly(this compound). nih.gov These materials can exhibit a balance of properties such as flexibility, impact resistance, and adhesion. acs.org

Functionalized Polymers:

Oligo(vinyl ethers) with functional end groups can be produced through the alkylation of silyl (B83357) enol ethers during cationic polymerization. whiterose.ac.uk This allows for the introduction of ester end-groups, and the degree of functionalization can be controlled by adjusting reaction conditions such as temperature and reactant concentrations. whiterose.ac.uk

Thermoplastic Elastomers (TPEs):

Sustainable TPEs can be produced by synthesizing ABA triblock copolymers using cationic RAFT polymerization. rsc.org In these materials, poly(this compound) serves as the soft B-block, while a glassy polymer like poly(p-methoxystyrene) or poly(2,3-dihydrofuran) acts as the hard A-block. rsc.org These TPEs, sourced from renewable monomers, exhibit mechanical properties comparable to commercial TPEs. rsc.org

Sustainable Production and Application of this compound

With increasing environmental awareness, there is a strong push towards sustainable practices in the chemical industry. nih.gov

Bio-based Monomers:

A key area of research is the production of vinyl ethers from bio-derived alcohols. digitellinc.com For instance, IBVE can be synthesized from isobutanol, which can be produced through the fermentation of biomass. digitellinc.com This approach reduces the reliance on fossil fuels. rsc.org Furthermore, novel bio-based vinyl ether monomers have been developed from sources like soybean oil, cardanol, and eugenol. coatingsworld.comresearchgate.net Polymers derived from these monomers have shown promise in applications such as coatings. coatingsworld.comrsc.org

Green Synthesis Methods:

Efforts are being made to develop more environmentally friendly synthesis routes for IBVE itself. One method involves the etherification of isobutanol and acetylene (B1199291) in a kettle-type reactor, which offers high conversion rates and minimizes waste. google.com Additionally, enzyme-catalyzed synthesis of vinyl ether esters using immobilized Candida antarctica lipase (B570770) B presents a sustainable alternative to traditional chemical synthesis, operating under milder conditions and simplifying purification. nih.gov

Chemical Upcycling:

To address the issue of plastic waste, research is being conducted on the chemical upcycling of PIBVE. rsc.org A visible light-mediated photooxidative degradation method has been developed to break down PIBVE into valuable small molecules like alcohols, aldehydes, and carboxylic acids. rsc.org

In-depth Mechanistic Studies through Advanced Computational Methods

Advanced computational methods, particularly Density Functional Theory (DFT), are providing deeper insights into the mechanisms of IBVE polymerization.

DFT calculations have been employed to:

Investigate the piezoelectrically mediated redox mechanism in the mechanochemical cRAFT polymerization of vinyl ethers. rsc.org

Study the interactions between hydrogen bond donors, organic acids, and the polymer chain end in hydrogen bond donor-catalyzed cationic polymerization. nih.gov

Analyze the competition between water and alcohol in combining with B(C6F5)3 during aqueous cationic polymerization. mdpi.comresearchgate.net

Examine the interaction between Li+ and the vinyl group in the radical homopolymerization of vinyl ethers, which helps to understand the activation of the monomer. rsc.org

These computational studies are crucial for optimizing reaction conditions and designing more efficient catalytic systems. researchgate.net

Exploration of New Biomedical and High-Performance Applications

The unique properties of PIBVE and its derivatives make them suitable for a variety of advanced applications.

Biomedical Applications:

Poly(this compound) is being explored for various biomedical uses, including:

Drug delivery systems: Its biocompatibility makes it a candidate for controlled-release drug formulations. connectchemicals.comsigmaaldrich.comsigmaaldrich.commedchemexpress.cndatabridgemarketresearch.com

Tissue engineering and biocompatible coatings: PIBVE's properties are advantageous for creating scaffolds and coatings that are compatible with biological systems. sigmaaldrich.comsigmaaldrich.commedchemexpress.cnsigmaaldrich.com

The development of degradable vinyl polymers by incorporating labile bonds into the polymer backbone is a significant area of research for creating materials for applications like drug delivery and self-healing materials. researchgate.net

High-Performance Applications:

The excellent flexibility, chemical resistance, and adhesive properties of PIBVE lend themselves to a range of high-performance applications: connectchemicals.com

Coatings and Adhesives: PIBVE is used in formulations for coatings and adhesives that require strong bonding and durability. connectchemicals.comeurochemsupplies.comconnectchemicals.com It is particularly effective in pressure-sensitive adhesives. connectchemicals.com

Lubricants and Greases: It enhances the friction-reducing properties and stability of lubricants. connectchemicals.com

Industrial Products: PIBVE is also used as a surface modifier, in printing inks, and as a plasticizer. connectchemicals.com There is also potential for its use in the electronics and packaging industries. dataintelo.com

Q & A

Q. Q1. What are the optimal methods for synthesizing isobutyl vinyl ether (IBVE) with high purity, and how do reaction conditions influence yield?

IBVE is typically synthesized via nucleophilic addition of acetylene to isobutanol using base catalysis . High-purity synthesis (≥98%) can be achieved using amorphous calcium phosphate catalysts under controlled temperature (150–200°C) and inert atmospheres to minimize side reactions like oligomerization. Key parameters include:

  • Catalyst selection : Wrapped-film calcium phosphate catalysts enhance selectivity .
  • Stabilizers : Addition of KOH (0.1%) inhibits polymerization during storage .
  • Temperature : Elevated temperatures favor faster kinetics but require precise control to avoid decomposition.

Basic Research: Analytical Applications

Q. Q2. How is IBVE utilized as an endpoint indicator in thermometric titrations, and what are its advantages over traditional methods?

IBVE acts as a catalytic indicator in thermometric Total Base Number (TBN) titrations for petroleum products. Its exothermic reaction with excess titrants (e.g., trifluoromethanesulfonic acid, TFMSA) produces a sharp temperature jump at the endpoint . Advantages include:

  • Sensitivity : Detects endpoints at lower titrant concentrations compared to n-butyl vinyl ether.
  • Compatibility : Works with both TFMSA (pKa -20) and weaker acids like HClO4 (pKa -9), though TFMSA yields steeper temperature transitions.

Intermediate Research: Copolymer Design

Q. Q3. How do reactivity ratios between IBVE and methacrylate monomers affect copolymer composition, and what methods are used to quantify them?

IBVE’s low reactivity relative to methacrylates (e.g., butyl methacrylate) leads to gradient or block copolymers. Reactivity ratios (r1, r2) are determined via the Kelen-Tüdős method using low-conversion copolymerization data . For example:

  • IBVE–BMA system : rIBVE ≈ 0.3, rBMA ≈ 2.1, indicating BMA dominates incorporation.
  • Control strategies : Compensatory polymerization with binary initiators (e.g., alkylborane–O2) improves structural uniformity .

Advanced Research: Controlled Polymerization

Q. Q4. What mechanistic insights enable living cationic polymerization (LCP) of IBVE, and how do initiator systems influence molecular weight distribution?

IBVE undergoes LCP via carbocation stabilization by its ether group. Key systems include:

  • HI/I2 initiators : Produce polymers with narrow PDI (<1.1) at -40°C in toluene .
  • Lewis acid modulation : Weak acids (e.g., ZnI2) maintain equilibrium between active and dormant species, minimizing termination. Stronger acids (e.g., SnCl4) cause uncontrolled growth (PDI >2) .
  • Kinetic data : Molecular weight (Mn) scales linearly with conversion (5–25 kDa range), confirming living behavior .

Advanced Research: Thermodynamic Analysis

Q. Q5. What thermodynamic parameters govern IBVE synthesis from acetylene and isobutanol, and how do they predict reaction feasibility?

Using the Benson and Joback methods , thermodynamic calculations reveal:

ParameterValue (283–363 K)
ΔH<sup>⦵</sup>-85 kJ/mol
ΔS<sup>⦵</sup>-120 J/(mol·K)
ΔG<sup>⦵</sup>-50 kJ/mol
Equilibrium constant (K)10<sup>3</sup>–10<sup>5</sup>
The negative ΔG<sup>⦵</sup> confirms spontaneity, while entropy loss necessitates temperature optimization .

Advanced Research: Functional Material Design

Q. Q6. How does IBVE’s incorporation into antimicrobial polymers enhance activity, and what structural factors dictate efficacy?

IBVE’s hydrophobicity in poly(vinyl ether) copolymers disrupts bacterial membranes. In block copolymers with amino-ethyl vinyl ether (AEVE):

  • Sequence control : Block copolymers show higher E. coli inhibition (MIC 32 µg/mL) than random copolymers due to optimized hydrophobic/hydrophilic balance .
  • Molecular weight : Activity peaks at ~15 kDa; lower MW reduces membrane insertion, while higher MW impedes diffusion .

Advanced Research: Stability and Degradation

Q. Q7. What stabilization strategies are critical for IBVE in long-term polymerization studies, and how do impurities affect reaction kinetics?

  • Inhibitors : KOH (0.1%) prevents radical-induced polymerization during storage .
  • Light protection : IBVE degrades under UV exposure, forming peroxides that accelerate chain transfer .
  • Purification : Distillation under reduced pressure (b.p. 92–94°C) removes trace alcohols that act as chain-transfer agents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.